4-Chloro-5-methylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-5-methylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-2-11-7-5(4)6(8)9-3-10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIXPCWTEUFSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302745 | |
| Record name | 4-chloro-5-methylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43088-67-1 | |
| Record name | 4-Chloro-5-methylthieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43088-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-methylthieno(2,3-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043088671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 43088-67-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-5-methylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 43088-67-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Chloro-5-methylthieno[2,3-d]pyrimidine
Abstract: This technical guide provides an in-depth overview of the synthetic pathway for 4-Chloro-5-methylthieno[2,3-d]pyrimidine, a key heterocyclic intermediate in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is prevalent in a variety of pharmacologically active compounds, including kinase inhibitors and antimicrobial agents.[1][2][3] This document outlines a robust three-step synthetic route, commencing with the well-established Gewald reaction, followed by pyrimidine ring formation, and concluding with a high-efficiency chlorination step. Detailed experimental protocols, quantitative data summaries, and procedural flow diagrams are provided to facilitate replication and further development by researchers in the field of drug discovery and organic synthesis.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a three-step sequence. The process begins with the construction of a substituted 2-aminothiophene ring via the Gewald reaction. This intermediate subsequently undergoes cyclization to form the thieno[2,3-d]pyrimidine core with a hydroxyl group at the 4-position. The final step involves the conversion of this hydroxyl group to the target chloro-substituent using a suitable chlorinating agent.
Figure 1: High-level overview of the synthetic route to this compound.
Step 1: Synthesis of 2-Aminothiophene Intermediate via Gewald Reaction
The initial step employs the Gewald reaction, a multicomponent condensation that efficiently produces a polysubstituted 2-aminothiophene from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[4][5] This reaction is fundamental for creating the core thiophene structure.
Experimental Protocol
A detailed procedure for the synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate is as follows:
-
Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add ethanol (80 mL).
-
Reactant Addition: Introduce acetone (0.1 mol, 5.81 g), ethyl cyanoacetate (0.1 mol, 11.31 g), and elemental sulfur (0.1 mol, 3.21 g) to the flask.
-
Base Addition: While stirring the mixture at room temperature, add morpholine (0.2 mol, 17.42 g) dropwise over 30 minutes. An exothermic reaction is typically observed.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 50-60°C) and maintain for 2-3 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL) with vigorous stirring. The crude product will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to yield pure Ethyl 2-amino-4-methylthiophene-3-carboxylate.
Quantitative Data
The Gewald reaction is known for its efficiency and good yields. The conditions can be optimized for various substrates.
| Parameter | Value / Condition | Typical Yield (%) | Reference |
| Starting Materials | Acetone, Ethyl Cyanoacetate, Sulfur | 80 - 95 | [7] |
| Base | Morpholine or Piperidine | [6] | |
| Solvent | Ethanol | [6] | |
| Temperature | 50 - 60°C (Reflux) | [6] | |
| Reaction Time | 2 - 3 hours | [6] |
Workflow Diagram
Figure 2: Step-by-step workflow for the Gewald reaction.
Step 2: Cyclization to 4-Hydroxy-5-methylthieno[2,3-d]pyrimidine
The second step involves the cyclization of the 2-aminothiophene intermediate to form the fused pyrimidine ring. This is commonly achieved by heating the aminothiophene with formamide, which serves as the source for the additional carbon and nitrogen atoms required for the pyrimidine ring.[1]
Experimental Protocol
-
Reaction Setup: Place the synthesized Ethyl 2-amino-4-methylthiophene-3-carboxylate (0.1 mol) into a round-bottom flask.
-
Reagent Addition: Add an excess of formamide (e.g., 5-10 equivalents).
-
Reaction Execution: Heat the mixture to a high temperature, typically between 150-180°C, for 4-6 hours.[1] Use a distillation setup to remove any low-boiling byproducts.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Add water to the reaction mass to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude 4-Hydroxy-5-methylthieno[2,3-d]pyrimidine can be purified by recrystallization from a suitable solvent like acetic acid or ethanol.
Quantitative Data
This high-temperature cyclization can have variable yields depending on the precise conditions and substrate.
| Parameter | Value / Condition | Typical Yield (%) | Reference |
| Starting Material | 2-Aminothiophene derivative | 60 - 75 | [1] |
| Reagent | Formamide | [1] | |
| Temperature | 150 - 180°C | [1] | |
| Reaction Time | 4 - 6 hours | [1] |
Step 3: Chlorination to this compound
The final step is the conversion of the 4-hydroxy group to a chloro group. This is a critical transformation, often accomplished using phosphorus oxychloride (POCl₃). The reaction can be performed with excess POCl₃ as the solvent or using an equimolar amount in a high-boiling solvent or under solvent-free conditions for a greener process.[8][9]
Experimental Protocol
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place 4-Hydroxy-5-methylthieno[2,3-d]pyrimidine (0.1 mol).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) in excess (e.g., 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of a base like pyridine can be added to facilitate the reaction.[8][10]
-
Reaction Execution: Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Work-up and Isolation: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution or aqueous ammonia) until the pH is approximately 7-8. The product will precipitate or can be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data
Chlorination of hydroxypyrimidines with POCl₃ is generally a high-yielding reaction.
| Parameter | Value / Condition | Typical Yield (%) | Reference |
| Starting Material | 4-Hydroxypyrimidine derivative | > 90 | [8] |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [8][11] | |
| Additive (Optional) | Pyridine or DMF | [8][10] | |
| Temperature | 105 - 110°C (Reflux) | [10] | |
| Reaction Time | 2 - 4 hours | [10] |
Logical Relationship Diagram
Figure 3: Key relationships in the POCl₃-mediated chlorination step.
References
- 1. Buy Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (EVT-2653159) | 565166-96-3 [evitachem.com]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 10. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties and Potential Biological Activity of 4-Chloro-5-methylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-5-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. The document details available data on its molecular structure, stability, and solubility. Furthermore, it explores the potential biological activity of this compound, drawing on the established role of the thieno[2,3-d]pyrimidine scaffold as a privileged structure in the development of kinase inhibitors. This guide also includes detailed experimental protocols for relevant assays and visual representations of key signaling pathways to support further research and drug development efforts.
Physicochemical Properties
This compound is a solid, heterocyclic compound with the chemical formula C₇H₅ClN₂S. Its core structure consists of a thiophene ring fused to a pyrimidine ring, with a chlorine atom at position 4 and a methyl group at position 5.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 184.65 g/mol | [1] |
| Melting Point | 137 °C | [1] |
| Boiling Point | 301.3 °C at 760 mmHg | [1] |
| Predicted pKa | 0.71 ± 0.40 | |
| Predicted logP | 1.9 | |
| CAS Number | 43088-67-1 | [1] |
| IUPAC Name | This compound | [1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a common route involves the chlorination of the corresponding 5-methylthieno[2,3-d]pyrimidin-4(3H)-one precursor. This transformation is typically achieved using a chlorinating agent such as phosphoryl chloride (POCl₃). The synthesis of the thieno[2,3-d]pyrimidine core can be accomplished through various methods, often starting from a substituted thiophene. One common approach is the Gewald reaction to form a 2-aminothiophene, followed by cyclization with a suitable reagent to construct the pyrimidine ring[1][3][4].
General Experimental Workflow for Synthesis:
References
An In-depth Technical Guide to 4-Chloro-5-methylthieno[2,3-d]pyrimidine: Molecular Structure, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, characterization, and potential biological significance of 4-Chloro-5-methylthieno[2,3-d]pyrimidine. This compound belongs to the thienopyrimidine class of heterocyclic molecules, which are of significant interest in medicinal chemistry due to their structural similarity to purine bases and their demonstrated potential as inhibitors of key cellular signaling pathways.
Molecular Structure and Properties
This compound is a bicyclic heteroaromatic compound. Its core structure consists of a thiophene ring fused to a pyrimidine ring. The molecule is further substituted with a chlorine atom at the 4-position and a methyl group at the 5-position.
Molecular Formula: C₇H₅ClN₂S
IUPAC Name: this compound
CAS Number: 43088-67-1
Molecular Weight: 184.65 g/mol
Canonical SMILES: CC1=CSC2=C1C(=NC=N2)Cl
The structural features of this compound, particularly the presence of the chloro and methyl groups, are expected to influence its physicochemical properties and biological activity. The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution, which allows for the synthesis of a wide array of derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 184.65 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 183.98619 Da |
| Monoisotopic Mass | 183.98619 Da |
Synthesis and Experimental Protocols
Hypothetical Synthetic Workflow
Caption: Hypothetical three-step synthesis of this compound.
Experimental Protocol (Representative)
-
Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile. To a solution of propionaldehyde (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, triethylamine (1.5 equivalents) is added. The mixture is heated at reflux for 2-4 hours. After cooling, the product is isolated by filtration and purified by recrystallization.
-
Step 2: Synthesis of 5-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one. 2-Amino-5-methylthiophene-3-carbonitrile (1 equivalent) is heated at reflux in an excess of formic acid for 4-6 hours. The reaction mixture is then cooled and poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Step 3: Synthesis of this compound. 5-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one (1 equivalent) is heated at reflux in an excess of phosphorus oxychloride (POCl₃) for 2-3 hours. The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a suitable base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the final product, which can be further purified by column chromatography.
Molecular Characterization
The structural elucidation of this compound would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the specific spectral data for this compound is not publicly available, the following tables provide expected chemical shifts and fragmentation patterns based on the analysis of closely related thieno[2,3-d]pyrimidine derivatives.[1][2]
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.7 | Singlet | H2 (pyrimidine ring) |
| ~7.4 | Singlet | H6 (thiophene ring) |
| ~2.6 | Singlet | -CH₃ (methyl group) |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C4 (C-Cl) |
| ~155 | C7a |
| ~152 | C2 |
| ~135 | C5 (C-CH₃) |
| ~125 | C6 |
| ~118 | C4a |
| ~15 | -CH₃ |
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 184, corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would also be expected.
Biological Activity and Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives have been extensively investigated for their potential as anticancer agents, primarily due to their ability to act as kinase inhibitors.[3][4][5][6][7][8][9][10][11][12] Specifically, this scaffold has been shown to be effective in targeting key kinases involved in cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
The 4-chloro substituent on the pyrimidine ring is a crucial feature, as it often serves as a handle for introducing various side chains that can interact with the ATP-binding pocket of these kinases. The methyl group at the 5-position can also influence the binding affinity and selectivity.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of EGFR and VEGFR signaling pathways by this compound.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry. Its synthesis is achievable through established methodologies for thieno[2,3-d]pyrimidine ring systems. The characterization of this molecule would rely on standard spectroscopic techniques. Based on the extensive research into its structural class, this compound holds significant promise as a precursor for the development of novel kinase inhibitors targeting critical pathways in cancer and other diseases. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction | MDPI [mdpi.com]
Spectroscopic and Structural Elucidation of 4-Chloro-5-methylthieno[2,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Chloro-5-methylthieno[2,3-d]pyrimidine. Due to the limited availability of experimentally verified spectra in public databases, this document presents a predicted dataset based on the analysis of analogous compounds and established spectroscopic principles. This guide also outlines detailed experimental protocols for acquiring such data and a general workflow for the synthesis and characterization of novel thieno[2,3-d]pyrimidine derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known chemical shifts and fragmentation patterns of similar heterocyclic systems and functional groups.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 | Singlet | 1H | H-2 (pyrimidine ring) |
| ~7.4 | Singlet | 1H | H-6 (thiophene ring) |
| ~2.6 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C-7a |
| ~155 | C-4 |
| ~153 | C-2 |
| ~133 | C-5 |
| ~125 | C-6 |
| ~118 | C-4a |
| ~15 | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1600-1550 | Strong | C=N stretch (pyrimidine ring) |
| ~1500-1400 | Strong | C=C stretch (aromatic rings) |
| ~1200-1000 | Strong | C-N stretch |
| ~800-700 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Ratio | Predicted Identity |
| 184/186 | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 149 | [M-Cl]⁺ |
| 122 | [M-Cl-HCN]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of solid this compound.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2][3]
-
Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[2][3]
-
Cap the NMR tube securely.
-
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at a proton frequency of 500 MHz.
-
Set the spectral width to 0-12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum at a carbon frequency of 125 MHz.
-
Set the spectral width to 0-200 ppm.
-
Use a 45-degree pulse angle with proton decoupling.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample in a clean, dry agate mortar and pestle.[4]
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[4]
-
Gently mix the sample and KBr by trituration until a homogenous mixture is obtained.[4]
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (approximately 8-10 tons) for several minutes to form a transparent or translucent pellet.[4][5]
-
-
Instrument Parameters (for a Fourier Transform IR Spectrometer):
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to correlation tables.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction and Ionization (using Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.[6]
-
The sample is vaporized and separated on a capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase).
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
-
-
Mass Analysis:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Data Processing:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the isotopic pattern, particularly for the presence of chlorine (a characteristic M/M+2 ratio of approximately 3:1).
-
Identify the major fragment ions and propose fragmentation pathways.
-
Synthesis and Characterization Workflow
The development of novel thieno[2,3-d]pyrimidine derivatives for applications in drug discovery typically follows a structured workflow from synthesis to biological evaluation. The following diagram illustrates this general process.
Caption: General workflow for the synthesis, characterization, and biological evaluation of thieno[2,3-d]pyrimidine derivatives.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. sites.bu.edu [sites.bu.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the 4-Anilino-6,7-Dimethoxyquinazoline Core and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and handling of compounds based on a core structure of significant interest in oncological drug development. While the inquiry specified CAS number 43088-67-1, this document will first clarify the identity of this specific compound and then focus on the highly related and pharmacologically significant 4-anilino-6,7-dimethoxyquinazoline scaffold, which aligns with the core requirements of an in-depth guide for drug development professionals.
Clarification of CAS Number 43088-67-1
CAS number 43088-67-1 identifies the compound 4-Chloro-5-methylthieno[2,3-d]pyrimidine . This molecule is primarily regarded as a fragment or scaffold used in medicinal chemistry for the synthesis of more complex, biologically active compounds.[1][2] Its properties are summarized below.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C7H5ClN2S |
| Molecular Weight | 184.65 g/mol |
| Melting Point | 137 °C |
| InChI Key | UAIXPCWTEUFSNI-UHFFFAOYSA-N |
| SMILES | CC1=CSC2=C1C(Cl)=NC=N2 |
Handling and Safety Information for this compound
This compound should be handled with care in a laboratory setting.[3]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
First Aid Measures:
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]
-
The 4-Anilino-6,7-Dimethoxyquinazoline Core: A Cornerstone in Targeted Cancer Therapy
While this compound is a useful synthetic building block, the core structure of greater pharmacological importance for researchers in oncology is the 4-anilino-6,7-dimethoxyquinazoline scaffold.[4][5] This core is the foundation for numerous potent inhibitors of receptor tyrosine kinases (RTKs), which are critical drivers of tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[4][6]
The primary mechanism of action for these compounds is the competitive inhibition of ATP binding to the kinase domain of receptors like the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] This inhibition blocks downstream signaling cascades essential for cancer cell survival.
Quantitative Data on Inhibitory Activity
The following table summarizes the inhibitory activities of representative 4-anilino-6,7-dimethoxyquinazoline derivatives against key molecular targets and cancer cell lines.
| Compound/Derivative | Target(s) | IC50 Value (Kinase) | Cell Line | IC50 Value (Cell Proliferation) |
| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) | EGFR | 0.025 nM[4] | - | - |
| Vandetanib (ZD6474) | VEGFR2 | 40 nM[4] | HUVEC (VEGF-stimulated) | 60 nM[4] |
| VEGFR3 | 110 nM[4] | PC-9 | 90 nM[4] | |
| EGFR | 500 nM[4] | A549 | - | |
| Compound 33 | EGFR | - | A431 | 3 µM[2] |
| Compound 11d | VEGFR2 | 5.49 µM | CNE-2, PC-3, SMMC-7721 | Potent cytotoxicity reported |
Key Signaling Pathways Targeted by 4-Anilinoquinazoline Derivatives
The anticancer effects of these compounds stem from their ability to disrupt the EGFR and VEGFR signaling pathways.
EGFR Signaling Pathway
Activation of EGFR by ligands such as EGF leads to receptor dimerization and autophosphorylation, initiating downstream cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways drive cell proliferation, survival, and differentiation. 4-Anilinoquinazoline derivatives block the initial phosphorylation step, thereby inhibiting these downstream signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 4-Chloro-5-methylthieno[2,3-d]pyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 4-Chloro-5-methylthieno[2,3-d]pyrimidine. Due to a lack of extensive experimentally determined solubility data in the public domain for this specific compound in various organic solvents, this document presents the available calculated aqueous solubility data. Furthermore, it offers a detailed, generalized experimental protocol for determining the thermodynamic solubility of this and similar compounds in a laboratory setting. This guide also includes visualizations to illustrate the experimental workflow and the key factors influencing solubility.
Quantitative Solubility Data
Table 1: Calculated Aqueous Solubility of this compound
| Parameter | Value | Source |
| Aqueous Solubility (calc.) | 0.0727 mg/mL | Ambeed |
| Aqueous Solubility (calc.) | 0.0463 mg/mL | Bide Pharmatech |
Note: These values are computationally derived and have not been experimentally verified in the cited sources.
A comprehensive literature search did not yield quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). To obtain this critical data for applications in drug development, process chemistry, and formulation, experimental determination is necessary.
Experimental Protocol for Thermodynamic Solubility Determination
The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a solid compound like this compound in various organic solvents using the shake-flask method. This method is considered the gold standard for obtaining accurate solubility data.
2.1. Principle
An excess amount of the solid solute is equilibrated with a solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically. This concentration represents the thermodynamic solubility.
2.2. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)
2.3. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible at the bottom of the vial.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
-
Data Calculation:
-
Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.
-
Repeat the experiment at different temperatures as required.
-
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
3.2. Factors Influencing Solubility
The solubility of this compound in an organic solvent is governed by the physicochemical properties of both the solute and the solvent. The following diagram illustrates these relationships.
Chemical reactivity of the chlorine atom in thienopyrimidines
An In-depth Technical Guide to the Chemical Reactivity of the Chlorine Atom in Thienopyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thienopyrimidines, bioisosteres of purines, represent a privileged scaffold in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties.[1][2][3] The functionalization of the thienopyrimidine core is crucial for modulating biological activity and optimizing pharmacokinetic properties. Among the various functional groups used for derivatization, the chlorine atom stands out for its exceptional versatility. Typically installed at the C4 position, the chlorine atom serves as an excellent leaving group, enabling a diverse array of chemical transformations.
This technical guide provides a comprehensive overview of the key reactions involving the chlorine atom on the thienopyrimidine scaffold. It covers fundamental transformations such as nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for researchers in drug discovery and organic synthesis.
Synthesis of Chlorothienopyrimidines
The most common precursor for reactive chlorothienopyrimidines is the corresponding thienopyrimidin-4-one. This intermediate is readily synthesized from aminothiophene derivatives through cyclization with various one-carbon sources like formamide.[1][3][4] The subsequent chlorination is typically achieved by treatment with phosphoryl chloride (POCl₃), often with a catalytic amount of a tertiary amine such as N,N-dimethylaniline.[5]
Caption: General workflow for the synthesis of 4-chlorothienopyrimidines.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring, further activated by the fused thiophene, makes the chlorine atom at the C4 position highly susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer-like intermediate in an addition-elimination mechanism.[6] This transformation is robust and tolerates a wide variety of nitrogen, oxygen, and sulfur-based nucleophiles.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reactivity with N-Nucleophiles
The substitution of chlorine with various amines is one of the most widely used methods to generate libraries of thienopyrimidine derivatives for biological screening.[7] The reaction accommodates primary and secondary aliphatic and aromatic amines.
| Entry | Nucleophile | Conditions | Yield (%) | Reference |
| 1 | Aniline | Fusion, 5 min, then EtOH reflux, 4h | 75 | [7] |
| 2 | p-Toluidine | Fusion, 5 min, then EtOH reflux, 4h | 80 | [7] |
| 3 | Morpholine | EtOH reflux, 6h | 78 | [7] |
| 4 | L-Phenylalanine | K₂CO₃, ACN, 80 °C, 24h | 65 | [8] |
| 5 | (R)-1-amino-2-propanol | EtOH, 150 °C, MW, 1h | 89 | [5] |
Experimental Protocol: Synthesis of 4-(Anilino)thienopyrimidine
A mixture of a 4-chlorothienopyrimidine derivative (e.g., 4-chloro-9-phenyl-7-(p-tolylamino)pyrimido[5',4':4,5]thieno[3,2-d][4][5][8]triazine, 1.0 mmol) and aniline (2.0 mmol) is gently fused by heating for 5 minutes.[7] After cooling, ethanol (15 mL) is added to the mixture. The reaction is then heated to reflux for 4 hours. The solid precipitate that forms during the reaction is collected by filtration, washed with cold ethanol, and dried. The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure N-substituted product.[7]
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is effective for many nucleophiles, palladium-catalyzed cross-coupling reactions have emerged as powerful and often milder alternatives, significantly expanding the scope of accessible structures. These methods are indispensable for creating C-C and C-N bonds, which are fundamental in modern drug design.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a premier method for forming carbon-carbon bonds by reacting the chlorothienopyrimidine with an organoboron species (boronic acid or ester). This reaction is catalyzed by a palladium(0) complex and requires a base. It is highly valued for its functional group tolerance and readily available starting materials.[9][10][11] The reactivity of chloro-substituted pyrimidines in Suzuki couplings is generally higher than that of analogous benzene halides due to the electron-deficient nature of the ring.[11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | Na₂CO₃ | Dioxane/H₂O | 96 | [11] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | Na₂CO₃ | Dioxane/H₂O | 98 | [11] |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (0.5 mol%) | Na₂CO₃ | Dioxane/H₂O | 85 | [11] |
| 4 | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-85 | [12] |
Experimental Protocol: Microwave-Assisted Suzuki Coupling
In a microwave process vial, 2,4-dichloropyrimidine (as a model for a chlorothienopyrimidine, 1.0 mmol), the respective arylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol) are mixed in a 4:1 mixture of dioxane and water (2.5 mL).[11] The vial is purged with argon, and tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%) is added. The vial is sealed and subjected to microwave irradiation at 150 °C for 15 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[11]
Buchwald-Hartwig Amination
For the synthesis of C-N bonds, particularly with weakly nucleophilic or sterically hindered amines, the Buchwald-Hartwig amination is often superior to the SNAr reaction.[13] This palladium-catalyzed cross-coupling provides a general and efficient route to a wide range of N-aryl and N-heteroaryl amines under relatively mild conditions.[14][15] The reaction involves a palladium catalyst, a suitable phosphine ligand, and a base.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Conditions | Reference |
| 1 | Primary/Secondary Amines | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80-100 °C | [13] |
| 2 | Aryl Amines | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 °C | General Method |
| 3 | Ammonia equivalent | Pd(OAc)₂ / Josiphos | NaOt-Bu | Dioxane | 100 °C | [14] |
| 4 | Hindered Primary Amines | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | Room Temp | [14] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., K₃PO₄, 1.4 mmol). The tube is evacuated and backfilled with argon. The chlorothienopyrimidine (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene or dioxane, 3-5 mL) are added via syringe. The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and concentrated. The residue is purified by column chromatography to yield the desired arylamine product.
Conclusion
The chlorine atom on the thienopyrimidine scaffold is a linchpin for chemical diversification. Its reactivity through classical SNAr and modern palladium-catalyzed cross-coupling reactions provides chemists with a powerful and flexible toolkit. The ability to easily form C-N, C-O, C-S, and C-C bonds from a common chloro-intermediate allows for the systematic exploration of chemical space, which is fundamental to the process of drug discovery and the development of novel functional materials. The methods outlined in this guide—nucleophilic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—represent the core strategies employed to leverage the reactivity of chlorothienopyrimidines, enabling the synthesis of complex molecules with tailored properties.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Stability and Storage of 4-Chloro-5-methylthieno[2,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for the stability and storage of 4-Chloro-5-methylthieno[2,3-d]pyrimidine. Due to the limited availability of specific stability data for this compound in the public domain, this document focuses on providing a framework based on supplier recommendations, general knowledge of heterocyclic compounds, and established regulatory guidelines for stability testing.
Compound Profile
This compound is a heterocyclic compound belonging to the thienopyrimidine class, which is of significant interest in medicinal chemistry due to its structural analogy to purine bases.[1] Thienopyrimidine derivatives are foundational scaffolds in the development of various therapeutic agents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 43088-67-1 | Vendor Data |
| Molecular Formula | C₇H₅ClN₂S | Vendor Data |
| Molecular Weight | 198.65 g/mol | Vendor Data |
| Appearance | Solid | Vendor Data |
| Melting Point | 137 °C | Vendor Data |
| Boiling Point | 301.3 °C at 760 mmHg | Vendor Data |
Recommended Storage and Handling
Proper storage and handling are critical to maintain the integrity and purity of this compound. The following recommendations are based on supplier safety data sheets and general best practices for chlorinated heterocyclic compounds.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). Keep container tightly sealed. | The compound may be sensitive to air and moisture. A dry, inert atmosphere prevents hydrolytic and oxidative degradation. |
| Light | Protect from light. | Thienopyrimidine structures can be susceptible to photodegradation. Amber vials or storage in the dark is recommended. |
| Moisture | Store in a dry place. Avoid humidity. | The chloro substituent can be susceptible to hydrolysis. |
| Handling | Use in a well-ventilated area. Avoid dust formation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | The compound is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation. |
| Incompatibilities | Strong oxidizing agents. | To prevent vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the available literature, potential degradation routes for thienopyrimidines and chlorinated heterocyclic compounds can be inferred. These include:
-
Hydrolysis: The chlorine atom at the 4-position is susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions, leading to the formation of the corresponding hydroxy derivative.
-
Oxidation: The thiophene and pyrimidine rings may be susceptible to oxidation, potentially leading to the formation of N-oxides, sulfoxides, or ring-opened products.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to a variety of degradation products.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur, the course of which is dependent on the atmosphere (inert or oxidative).[2]
The following diagram illustrates the key considerations for maintaining the stability of this compound.
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
The Thieno[2,3-d]pyrimidine Core: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold, a heterocyclic ring system isosteric to purine, has emerged as a privileged structure in medicinal chemistry.[1] Its versatile biological activities have made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of the thieno[2,3-d]pyrimidine core, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity
The thieno[2,3-d]pyrimidine core is a prominent scaffold in the design of anticancer agents, with derivatives exhibiting potent activity against a range of human cancer cell lines.[2][3] These compounds have been shown to inhibit key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibition
A primary mechanism of the anticancer activity of thieno[2,3-d]pyrimidine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2] Several thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[2]
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, and its aberrant activation can lead to uncontrolled cell growth. Thieno[2,3-d]pyrimidine derivatives have been designed as potent EGFR inhibitors, including against mutant forms like EGFRT790M which confers resistance to some first-generation inhibitors.[4][5]
Histone Deacetylase (HDAC) Inhibition
Thieno[2,3-d]pyrimidine-based hydroxamic acid derivatives have been developed as inhibitors of histone deacetylases (HDACs).[6][7] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[8] Some derivatives have been designed as dual inhibitors, targeting both kinases and HDACs.[6][7]
Other Anticancer Mechanisms
Thieno[2,3-d]pyrimidine derivatives have also been shown to induce apoptosis and autophagy in cancer cells.[1] The induction of programmed cell death is a key strategy in cancer therapy. Furthermore, some compounds have demonstrated the ability to inhibit other important cancer-related targets like PARP and PI3K.[9]
Antimicrobial Activity
The thieno[2,3-d]pyrimidine core has been explored for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[8][10]
Gram-Positive Bacteria: Certain thieno[2,3-d]pyrimidinedione derivatives have displayed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE).[8]
Gram-Negative Bacteria: While generally less potent against Gram-negative bacteria, some derivatives have shown moderate activity.[8]
Antifungal Activity: Some thieno[2,3-d]pyrimidine derivatives have also exhibited antifungal properties against various fungal species.[11]
Anti-inflammatory Activity
Several thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[12][13][14] A key mechanism for their anti-inflammatory effect is the reduction of prostaglandin E2 (PGE2) levels, a key mediator of inflammation.[13]
Antiviral Activity
The thieno[2,3-d]pyrimidine scaffold has also shown promise as a source of antiviral agents.[15] Derivatives have been synthesized and tested against various viruses, including Herpes Simplex Virus and Influenza A virus (H5N1).[8][16] The structural similarity to purine nucleosides suggests that these compounds may act as inhibitors of viral replication.
Other Biological Activities
Beyond the major areas described above, the thieno[2,3-d]pyrimidine core has been investigated for other therapeutic applications, including as CNS protective agents.[15]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for representative thieno[2,3-d]pyrimidine derivatives.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 | [2] |
| 17f | HCT-116 | 2.80 | [2] |
| 17f | HepG2 | 4.10 | [2] |
| 5b | EGFRWT | 0.037 | [4] |
| 5b | EGFRT790M | 0.204 | [4] |
| 7a | HepG2 | - | [5] |
| 7a | PC3 | - | [5] |
| 12c | VEGFR-2 | 0.185 | [6] |
| 12c | EGFR | 1.14 | [6] |
| 15c | EGFR | 0.019 | [6] |
| 15c | VEGFR-2 | 5.58 | [6] |
| 14 | MCF-7 | 22.12 | [17] |
| 13 | MCF-7 | 22.52 | [17] |
| 9 | MCF-7 | 27.83 | [17] |
| 12 | MCF-7 | 29.22 | [17] |
| 2a | A549 | 13.40 | [18] |
| 4d | PC3 | 14.13 | [18] |
| 17c | BRD4 | - (nM) | [19] |
| 17c | HDAC | - (nM) | [19] |
| 6a | PI3K | - (nM) | [9] |
| 7a | PI3K | - (nM) | [9] |
Table 2: Antimicrobial Activity (MIC values in mg/L)
| Compound | Organism | MIC (mg/L) | Reference |
| 2 | MRSA | 2-16 | [8] |
| 2 | VRSA | 2-16 | [8] |
| 2 | VISA | 2-16 | [8] |
| 2 | VRE | 2-16 | [8] |
Experimental Protocols
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
Gewald Reaction: This is a common method for synthesizing the initial 2-aminothiophene precursor.[20]
-
Procedure: A mixture of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur are reacted in the presence of a base (e.g., morpholine or triethylamine) in a suitable solvent like ethanol. The reaction is typically stirred at room temperature or heated to reflux. The resulting 2-aminothiophene can then be cyclized to form the thieno[2,3-d]pyrimidine core.
Dimroth Rearrangement: This rearrangement is used to synthesize certain substituted thieno[2,3-d]pyrimidines.[21]
Biological Assays
MTT Assay for Cytotoxicity: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[22]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vitro Kinase Inhibition Assay: This assay determines the ability of a compound to inhibit the activity of a specific kinase.[13]
-
Reaction Setup: In a microplate well, combine the kinase, a specific substrate (often a peptide), and the thieno[2,3-d]pyrimidine inhibitor at various concentrations.
-
Initiation: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP, or in a system with a fluorescent readout).
-
Incubation: Incubate the reaction mixture for a defined period to allow for substrate phosphorylation.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection depends on the assay format (e.g., filter binding for radiolabeled ATP, fluorescence resonance energy transfer (FRET), or antibody-based detection).
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50) is determined from a dose-response curve.
Carrageenan-Induced Paw Edema in Rats: This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.[13][23]
-
Animal Dosing: Administer the thieno[2,3-d]pyrimidine derivative to rats (e.g., orally or intraperitoneally).
-
Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to a control group that received only the vehicle.
Conclusion
The thieno[2,3-d]pyrimidine core structure represents a highly versatile and promising scaffold in drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, with particularly strong evidence for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The ability to modify the core at various positions allows for the fine-tuning of activity and selectivity towards specific biological targets. The mechanisms of action are diverse, ranging from the inhibition of key enzymes like kinases and HDACs to the induction of programmed cell death. The continued exploration of this scaffold is likely to yield novel and effective therapeutic agents for a variety of diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of the thieno[2,3-d]pyrimidine core.
References
- 1. Autophagy-related signaling pathways are involved in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of autophagy in cancer: from molecular mechanism to therapeutic window [frontiersin.org]
- 4. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 5. Molecular Mechanisms of Autophagy in Cancer Development, Progression, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 7. atcc.org [atcc.org]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-Chloro-5-methylthieno[2,3-d]pyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, structurally analogous to the native purine bases. This structural similarity allows compounds based on this scaffold to interact with a wide range of biological targets, particularly protein kinases. The 4-chloro-5-methylthieno[2,3-d]pyrimidine core, in particular, serves as a versatile starting point for the synthesis of a diverse library of derivatives with significant therapeutic potential. These derivatives have demonstrated promising activity against a variety of diseases, most notably cancer, through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound derivatives, with a focus on their anticancer properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Key Therapeutic Targets and Quantitative Data
Derivatives of this compound have been extensively investigated as inhibitors of several protein kinases implicated in cancer progression. The following tables summarize the in vitro inhibitory activities of selected derivatives against their primary targets and their anti-proliferative effects on various cancer cell lines.
Table 1: Inhibitory Activity against Protein Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series A: VEGFR-2 Inhibitors | ||||
| 17f | VEGFR-2 | 0.23 ± 0.03 | Sorafenib | 0.23 ± 0.04 |
| 18 | VEGFR-2 | 0.084 | Sorafenib | Not specified |
| 21e | VEGFR-2 | 0.021 | Not specified | Not specified |
| 21b | VEGFR-2 | 0.0334 | Not specified | Not specified |
| 8b | VEGFR-2 | 0.073 | Sorafenib | Not specified |
| Series B: MNK Inhibitors | ||||
| MNK-7g | MNK1 | Potent | Not specified | Not specified |
| MNK-7g | MNK2 | Substantially more potent than against MNK1 | Not specified | Not specified |
| Series C: c-Met Inhibitors | ||||
| 6b | c-Met | 0.0357 | Not specified | Not specified |
| Series D: Aurora Kinase Inhibitors | ||||
| Compound X | Aurora B | 0.0002 | Not specified | Not specified |
| Compound Y | Aurora B | 0.0038 | Not specified | Not specified |
Table 2: Anti-proliferative Activity against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series A: VEGFR-2 Inhibitors | |||||
| 17f | HCT-116 | Colon Carcinoma | 2.80 ± 0.16 | Sorafenib | Not specified |
| 17f | HepG2 | Hepatocellular Carcinoma | 4.10 ± 0.45 | Sorafenib | Not specified |
| 18 | MCF-7 | Breast Adenocarcinoma | 10.17 | Not specified | Not specified |
| 18 | HepG2 | Hepatocellular Carcinoma | 24.47 | Not specified | Not specified |
| 8b | PC3 | Prostate Adenocarcinoma | 16.35 | Sorafenib | Not specified |
| 8b | HepG2 | Hepatocellular Carcinoma | 8.24 | Sorafenib | Not specified |
| Series B: General Thienopyrimidines | |||||
| 3b | HepG2 | Hepatocellular Carcinoma | 3.105 ± 0.14 | Doxorubicin | Not specified |
| 3b | PC-3 | Prostate Adenocarcinoma | 2.15 ± 0.12 | Doxorubicin | Not specified |
| 10a | T-47D | Breast Ductal Carcinoma | Not specified (85.5% inhibition) | Not specified | Not specified |
| 10a | A498 | Kidney Carcinoma | Not specified (77.65% inhibition) | Not specified | Not specified |
| 12a | A549 | Lung Carcinoma | 12.05 ± 0.45 | Not specified | Not specified |
| 12a | HCT-116 | Colon Carcinoma | 1.31 ± 0.41 | Not specified | Not specified |
| 12a | MCF-7 | Breast Adenocarcinoma | 20.53 ± 6.13 | Not specified | Not specified |
| 2 | MCF-7 | Breast Adenocarcinoma | 0.013 | Not specified | Not specified |
| 3 | MCF-7 | Breast Adenocarcinoma | 0.023 | Not specified | Not specified |
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of this compound derivatives stems from their ability to inhibit key kinases in oncogenic signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound derivatives and the evaluation of their anticancer activity.
General Synthesis of 4-Substituted-5-methylthieno[2,3-d]pyrimidine Derivatives
The synthesis of the thieno[2,3-d]pyrimidine core is often achieved through the Gewald reaction, followed by cyclization and subsequent functionalization.
Step 1: Synthesis of 2-Amino-3-cyano-4-methylthiophene
-
To a stirred solution of elemental sulfur (0.01 mol) and malononitrile (0.01 mol) in ethanol (20 mL), add triethylamine (0.01 mol).
-
Add propanal (0.01 mol) dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the 2-aminothiophene derivative.
Step 2: Synthesis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one
-
Reflux a mixture of the 2-amino-3-cyano-4-methylthiophene (0.01 mol) and formic acid (15 mL) for 6-8 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting solid by filtration, wash with water, and dry to obtain the thieno[2,3-d]pyrimidin-4(3H)-one.
Step 3: Synthesis of this compound
-
Reflux a mixture of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one (0.01 mol) in phosphorus oxychloride (POCl3, 10 mL) for 4-6 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the 4-chloro derivative.
Step 4: Synthesis of 4-Substituted-5-methylthieno[2,3-d]pyrimidine Derivatives
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., isopropanol, DMF), add the desired amine or other nucleophile (1.1 mmol) and a base (e.g., triethylamine or diisopropylethylamine, 1.5 mmol).
-
Heat the reaction mixture at reflux for 2-12 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final product.
MTT Assay for Anti-proliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound derivatives represent a highly promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their ability to selectively inhibit key protein kinases involved in cancer cell proliferation, survival, and angiogenesis makes them attractive candidates for further preclinical and clinical investigation. The synthetic accessibility of the thieno[2,3-d]pyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and signaling pathway visualizations provided in this guide offer a foundational resource for researchers dedicated to advancing the discovery and development of this important class of therapeutic agents.
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-5-methylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4-Chloro-5-methylthieno[2,3-d]pyrimidine and its derivatives. This scaffold is a valuable starting material in medicinal chemistry for the synthesis of potent kinase inhibitors and other biologically active molecules.
Introduction
The thieno[2,3-d]pyrimidine core is a privileged scaffold in drug discovery, serving as a bioisostere of purines and quinazolines. The chlorine atom at the C4 position of this compound is highly susceptible to nucleophilic displacement, allowing for the introduction of a wide array of functional groups. This reactivity is central to the synthesis of diverse compound libraries for screening and lead optimization. One notable application is the development of potent inhibitors of Mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks), which are implicated in oncogenesis.
General Workflow for Synthesis and Substitution
The overall synthetic strategy involves a two-step process. First, the synthesis of the key intermediate, this compound, is achieved through cyclization followed by chlorination. The second step is the nucleophilic aromatic substitution reaction with a desired nucleophile.
Application Notes: Synthesis and Utility of 4-amino-5-methylthieno[2,3-d]pyrimidine Derivatives
Introduction
The thieno[2,3-d]pyrimidine scaffold is a heterocyclic structure of significant interest in medicinal chemistry and drug development. As a bioisostere of purine, this scaffold is a key component in a variety of compounds with a broad spectrum of biological activities.[1] Derivatives of 4-amino-5-methylthieno[2,3-d]pyrimidine have demonstrated notable potential as anticancer agents, kinase inhibitors, and modulators of key cellular signaling pathways.[1][2] Their mechanism of action often involves the inhibition of protein tyrosine kinases (PTKs) such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed in various cancers.[1][3] This document provides detailed protocols for the synthesis of these derivatives and summarizes their biological activities, offering valuable insights for researchers in oncology and drug discovery.
Synthetic Protocols & Methodologies
The most common and efficient route for synthesizing 4-amino-5-methylthieno[2,3-d]pyrimidine derivatives involves the acid-catalyzed cyclocondensation of a substituted 2-aminothiophene-3-carbonitrile precursor with various nitriles.
Protocol 1: General Synthesis via Cyclocondensation
This protocol outlines the synthesis of 2-substituted-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylates. The initial precursor, ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate, is typically synthesized via the Gewald reaction.[4]
Experimental Workflow
Caption: General workflow for the synthesis of 4-amino-thieno[2,3-d]pyrimidines.
Methodology:
-
Preparation: To a solution of the appropriate 2-amino-thiophene-3-carbonitrile derivative (1.0 eq.) in dry dioxane, add the corresponding alkyl or aryl nitrile (RCN) (1.0 eq.).[4]
-
Reaction: Pass dry hydrogen chloride (HCl) gas through the stirred reaction mixture at room temperature for approximately 6 hours.[4]
-
Incubation: Seal the reaction vessel and allow it to stand at room temperature for 12 hours.[4]
-
Work-up: Pour the reaction mixture onto crushed ice.
-
Neutralization: Carefully neutralize the solution with a 10% (v/v) aqueous sodium bicarbonate or ammonium hydroxide solution until a precipitate forms.[4]
-
Purification: Collect the resulting solid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethyl acetate) to yield the final product.[4]
Quantitative Data Summary
The synthesized derivatives of 4-amino-5-methylthieno[2,3-d]pyrimidine have been evaluated for their antiproliferative activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.
Table 1: Antiproliferative Activity (IC₅₀) of Selected Derivatives
| Compound ID | R² Substituent | Target Cell Line | IC₅₀ (µM) | Reference |
| 1 | Benzyl | MCF-7 | 0.013 | [3][5] |
| 2 | 4-Chlorobenzyl | MCF-7 | >50 | [3] |
| 3 | 2-Chloroethyl | MCF-7 | 0.045 | [4] |
| 4 | Propyl | MCF-7 | 0.11 | [4] |
| 5 | Benzyl | MDA-MB-231 | >50 | [3] |
| 6 | Ethyl | MDA-MB-231 | 0.24 | [4] |
| 7 | Cyanomethyl | MDA-MB-231 | 0.16 | [4] |
Note: MCF-7 is an estrogen receptor-positive (ER+) human breast cancer cell line. MDA-MB-231 is a triple-negative human breast cancer cell line.
Application Notes: Biological Activity and Mechanism of Action
Derivatives of this scaffold are primarily investigated for their potential as anticancer agents, often functioning as kinase inhibitors.
Anticancer and Antiproliferative Effects
Numerous studies have confirmed the cytotoxic effects of 4-amino-thieno[2,3-d]pyrimidines against breast cancer cell lines.[3][4] For instance, the 2-benzyl substituted derivative showed a potent antiproliferative effect on the MCF-7 cell line with an IC₅₀ value of 0.013 µM.[3][5] The selectivity of these compounds is also a critical factor; studies comparing their toxicity in cancer cells versus normal cell lines (e.g., MCF-10A) are used to calculate a selective index (SI), indicating the compound's potential as a therapeutic agent.[3][6] The mechanism for this activity is often attributed to the inhibition of receptor tyrosine kinases like EGFR and HER2.[3]
Inhibition of the Mnk-eIF4E Signaling Pathway
A key mechanism for the anticancer activity of some 4-amino-5-methylthieno[2,3-d]pyrimidine derivatives is the inhibition of MAPK-interacting kinases (Mnk1/2).[2] Mnk kinases phosphorylate the eukaryotic initiation factor 4E (eIF4E), a critical step for oncogenesis.[2] Pharmacological inhibition of Mnk presents an effective and potentially non-toxic therapeutic strategy.[2] By blocking Mnk, these compounds prevent the phosphorylation of eIF4E, which in turn down-regulates the translation of key proteins involved in cell survival and proliferation (e.g., Mcl-1, cyclin D1), ultimately leading to apoptosis in cancer cells.[2]
Signaling Pathway Diagram
Caption: Inhibition of the Mnk-eIF4E pathway by thieno[2,3-d]pyrimidine derivatives.
References
- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives as potent Mnk inhibitors: synthesis, structure-activity relationship analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chloro-5-methylthieno[2,3-d]pyrimidine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The 4-Chloro-5-methylthieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile core for the design and synthesis of potent inhibitors targeting a range of clinically relevant protein kinases. Its inherent structural features, including the fused thiophene and pyrimidine rings, provide a rigid framework that can be strategically functionalized to achieve high affinity and selectivity for the ATP-binding sites of various kinases. This document provides detailed application notes and experimental protocols for utilizing this scaffold in the development of novel kinase inhibitors, with a focus on anticancer and anti-inflammatory applications.
Overview of Biological Applications
Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several key protein kinases implicated in cancer and inflammatory diseases. These include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently mutated or overexpressed in various cancers.
-
c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase involved in cell motility, invasion, and proliferation, with its dysregulation linked to numerous malignancies.
-
Aurora Kinases (A and B): Serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in cancer, making them attractive therapeutic targets.
The thieno[2,3-d]pyrimidine core acts as a bioisostere of purine, enabling it to effectively compete with ATP for binding to the kinase active site. The chlorine atom at the 4-position serves as a convenient handle for introducing various substituents to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against key kinase targets and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine 6b | c-Met | 35.7 | [1] |
| Compound 17f | VEGFR-2 | 230 | [2] |
| Compound 8b | VEGFR-2 | 5 | [3] |
| Compound 8e | VEGFR-2 | 3.9 | [3] |
| Compound 6e | EGFR | 133 | |
| Compound 10e | EGFR | 151 | |
| Compound 5b | EGFR (Wild-Type) | 37.19 | [4] |
| Compound 5b | EGFR (T790M Mutant) | 204.1 | [4] |
| Thienopyrimidine Urea Derivative 26 | Aurora B | 2 | [5] |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 17f | HCT-116 | Colon Carcinoma | 2.80 | [2] |
| Compound 17f | HepG2 | Hepatocellular Carcinoma | 4.10 | [2] |
| Compound 8d | MCF-7 | Breast Adenocarcinoma | 8.3 | [6] |
| Compound 8d | HUH-7 | Hepatocellular Carcinoma | 5.8 | [6] |
| Compound 5b | A549 | Lung Carcinoma | 17.79 | [7] |
| Compound 5b | MCF-7 | Breast Adenocarcinoma | 22.66 | [7] |
| Compound 15 | A549 | Lung Carcinoma | 0.94 | [8] |
| Compound l | MDA-MB-231 | Breast Adenocarcinoma | 27.6 |
Experimental Protocols
Chemical Synthesis
Protocol 3.1.1: General Procedure for the Synthesis of 4-Substituted-5-methylthieno[2,3-d]pyrimidine Derivatives
This protocol outlines a general method for the synthesis of various derivatives from the this compound scaffold via nucleophilic aromatic substitution.
Workflow Diagram:
Caption: General workflow for the synthesis of 4-substituted thieno[2,3-d]pyrimidines.
Materials:
-
This compound
-
Appropriate amine (R-NH₂)
-
Anhydrous isopropanol
-
Triethylamine
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous isopropanol, add the desired amine (1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
In Vitro Kinase Inhibition Assays
Protocol 3.2.1: General Protocol for In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Workflow Diagram:
Caption: General workflow for an in vitro luminescence-based kinase assay.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR, c-Met, Aurora A/B)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1 for tyrosine kinases, Kemptide for serine/threonine kinases)
-
Test compounds dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Test wells: 5 µL of diluted test compound.
-
Positive control (no inhibitor): 5 µL of kinase assay buffer with DMSO.
-
Blank (no enzyme): 5 µL of kinase assay buffer with DMSO.
-
-
Enzyme Addition: Add 10 µL of diluted kinase enzyme to the "Test wells" and "Positive Control" wells. Add 10 µL of kinase assay buffer to the "Blank" wells.
-
Reaction Initiation: Add 10 µL of the substrate/ATP mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Assays
Protocol 3.3.1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: General workflow for an MTT cell viability assay.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound-based inhibitors.
Caption: Simplified Aurora Kinase signaling pathway and inhibition.
Caption: Simplified VEGFR-2 signaling pathway and inhibition.
Caption: Simplified EGFR signaling pathway and inhibition.
Caption: Simplified c-Met signaling pathway and inhibition.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. promega.com [promega.com]
- 6. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Kinase Inhibitory Assays of Thienopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyrimidine derivatives have emerged as a promising class of heterocyclic compounds in drug discovery, demonstrating significant potential as inhibitors of various protein kinases.[1] Their structural similarity to the native purine core allows them to effectively compete for the ATP-binding site of these enzymes.[1] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. This document provides detailed application notes and protocols for conducting in vitro kinase inhibitory assays for thienopyrimidine compounds against four key oncogenic kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fms-like Tyrosine Kinase 3 (FLT3), Phosphoinositide 3-kinase alpha (PI3Kα), and Aurora Kinases.
Target Kinases and Signaling Pathways
Thienopyrimidine compounds have been shown to inhibit a range of kinases involved in critical cellular processes such as cell proliferation, survival, and angiogenesis. Understanding the signaling pathways in which these kinases operate is crucial for interpreting the biological effects of their inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels.[2] Its activation by VEGF triggers downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are essential for endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 is a well-established anti-angiogenic strategy in cancer therapy.
Fms-like Tyrosine Kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells.[3] Mutations, particularly internal tandem duplications (ITD), lead to constitutive activation of FLT3, promoting the survival and proliferation of leukemia cells in Acute Myeloid Leukemia (AML).[3] Downstream signaling involves the PI3K/AKT and MAPK pathways.
Phosphoinositide 3-kinase alpha (PI3Kα)
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] The p110α catalytic subunit of PI3K (PI3Kα) is frequently mutated and activated in various cancers. Thienopyrimidine derivatives have been developed as potent inhibitors of this pathway.[4]
Aurora Kinases
Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[5] Their overexpression is common in many cancers and is associated with genomic instability. Thienopyrimidines have been identified as potent inhibitors of Aurora kinases.[5]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative thienopyrimidine compounds against the target kinases.
Table 1: VEGFR-2 Inhibitory Activity of Thienopyrimidine Compounds
| Compound ID | IC50 (nM) | Reference |
| 21b | 33.4 | [2] |
| 21c | 47.0 | [2] |
| 21e | 21 | [2] |
| Compound 6b | 53.63 ± 3.14 | [6] |
| Compound 5f | 1230 | [7] |
| Compound 17f | 230 ± 30 | [8] |
Table 2: FLT3 Inhibitory Activity of Thienopyrimidine Compounds
| Compound ID | IC50 (µM) | Reference |
| Compound 5 | 32.435 ± 5.5 | [3] |
| Compound 8 | 40.55 ± 6.3 | [3] |
| Compound 9b | 39.61 ± 4.6 | [3] |
| Compound 10 | 40.04 ± 5.5 | [3] |
| Compound 44a | 17.83 ± 3.8 | [9] |
| Compound 44b | 20.4 ± 2.8 | [9] |
| Compound 45 | 27.22 ± 5.6 | [9] |
Table 3: PI3Kα Inhibitory Activity of Thienopyrimidine Compounds
| Compound ID | IC50 (µM) | Reference |
| Compound 9a | 9.47 ± 0.63 | [4] |
| Compound IIIa | >10 (62% inhib. at 10µM vs PI3Kβ) | [10] |
| Compound VIb | >10 (72% inhib. at 10µM vs PI3Kβ) | [10] |
Table 4: Aurora Kinase Inhibitory Activity of Thienopyrimidine Compounds
| Kinase | Compound ID | IC50 (nM) | Reference |
| Aurora A | Compound 12a | 309 | [11] |
| Aurora B | Compound 12a | 293 | [11] |
| Aurora B | Compound 26 | 2 | [12] |
Experimental Protocols
Detailed methodologies for key in vitro kinase inhibitory assays are provided below. These protocols are adaptable and can be modified based on specific laboratory equipment and reagent availability.
General Experimental Workflow for In Vitro Kinase Assays
The general workflow for an in vitro kinase assay involves the preparation of reagents, setting up the kinase reaction, stopping the reaction, and detecting the signal.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is suitable for measuring the activity of a wide range of kinases by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Thienopyrimidine compounds
-
Recombinant kinase (VEGFR-2, FLT3, PI3Kα, or Aurora Kinase)
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the thienopyrimidine compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of Kinase Assay Buffer to each well.
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.
-
Add 2.5 µL of a mixture of the kinase and its substrate to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are homogeneous assays that measure the phosphorylation of a substrate by a kinase. This protocol is a general guideline and may need optimization for specific kinases.
Materials:
-
Thienopyrimidine compounds
-
Recombinant kinase
-
Biotinylated kinase-specific substrate
-
ATP
-
Kinase Assay Buffer
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-antibody and Alexa Fluor™ 647-streptavidin)
-
Low-volume 384-well plates (black or white)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the thienopyrimidine compounds in DMSO and then in Kinase Assay Buffer.
-
Kinase Reaction:
-
Add 4 µL of the diluted compound or vehicle to the wells.
-
Add 2 µL of a mixture of the kinase and biotinylated substrate.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Detection: Add 10 µL of a solution containing the Eu-labeled anti-phospho-antibody and streptavidin-Alexa Fluor™ 647 conjugate.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition and IC50 values.
Protocol 3: ELISA-Based Kinase Assay
This protocol describes a solid-phase enzyme-linked immunosorbent assay to measure kinase activity.
Materials:
-
Thienopyrimidine compounds
-
Recombinant kinase
-
Kinase-specific substrate (can be coated on the plate or biotinylated)
-
ATP
-
Kinase Assay Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating (if applicable): Coat the ELISA plate with the kinase substrate overnight at 4°C. Wash the plate three times with Wash Buffer.
-
Blocking: Block the plate with Blocking Buffer for 1 hour at room temperature. Wash the plate three times.
-
Kinase Reaction:
-
Add the diluted thienopyrimidine compounds or vehicle to the wells.
-
Add the kinase to the wells.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Washing: Wash the plate three times to remove the reaction components.
-
Primary Antibody Incubation: Add the phospho-specific primary antibody and incubate for 1-2 hours at room temperature. Wash the plate three times.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. Wash the plate three times.
-
Signal Development: Add TMB substrate and incubate until a blue color develops.
-
Stopping the Reaction: Add Stop Solution to turn the color yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition and IC50 values.
Best Practices and Troubleshooting
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration. It is recommended to perform assays at an ATP concentration close to the Km value for the specific kinase.[13]
-
Enzyme Concentration and Linearity: Ensure that the kinase reaction is in the linear range with respect to time and enzyme concentration.
-
Compound Solubility: Poor solubility of test compounds can lead to inaccurate results. Ensure compounds are fully dissolved in DMSO and the final DMSO concentration in the assay is kept low (typically ≤1%).
-
Controls: Include appropriate controls in every assay:
-
No enzyme control: To determine background signal.
-
No substrate control: To measure kinase autophosphorylation.
-
Positive control (no inhibitor): Represents 100% kinase activity.
-
Reference inhibitor control: To validate assay performance.
-
-
Troubleshooting High Background: High background can be caused by contaminated reagents, plate phosphorescence, or compound interference with the detection system.[14]
-
Distinguishing On-target vs. Off-target Effects: To confirm that the observed cellular effects are due to the inhibition of the target kinase, consider using a structurally unrelated inhibitor for the same target or performing rescue experiments with a drug-resistant mutant of the kinase.[15]
By following these detailed protocols and best practices, researchers can obtain reliable and reproducible data on the in vitro kinase inhibitory activity of thienopyrimidine compounds, facilitating their development as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. floxuridine.com [floxuridine.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes: Cell-Based Assays for Anticancer Activity of 4-Chloro-5-methylthieno[2,3-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a wide range of biological targets. Notably, analogs of 4-Chloro-5-methylthieno[2,3-d]pyrimidine have emerged as promising candidates for anticancer drug development. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of programmed cell death (apoptosis) and interference with the cell cycle, crucial processes in cancer progression. This document provides detailed protocols for key cell-based assays to evaluate the anticancer activity of these analogs and summarizes their effects on cancer cell lines.
Key Mechanisms of Action
Research into thieno[2,3-d]pyrimidine analogs has revealed several key signaling pathways and cellular processes that are modulated to exert their anticancer effects. These include:
-
Induction of Apoptosis: Many thieno[2,3-d]pyrimidine derivatives trigger the intrinsic apoptotic pathway. This is often characterized by a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates, resulting in cell death.
-
Cell Cycle Arrest: These compounds have been shown to halt the progression of the cell cycle at various checkpoints. For instance, some analogs cause an accumulation of cells in the G1 phase, preventing entry into the DNA synthesis (S) phase, while others induce a G2/M phase arrest, inhibiting cell division.
-
Kinase Inhibition: The thieno[2,3-d]pyrimidine scaffold is a common feature in many kinase inhibitors. Analogs have been reported to inhibit the activity of kinases such as Pim-1 and Phosphoinositide 3-kinase (PI3K), which are key components of signaling pathways that promote cell survival and proliferation. Deactivation of pathways like the MAPK pathway has also been observed.
Data Presentation: Anticancer Activity of Thieno[2,3-d]pyrimidine Analogs
The following tables summarize the in vitro anticancer activity (IC50 values) of various this compound analogs and related derivatives against several human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog Series 1 | |||
| Compound 2 | MCF-7 | 0.013 | [1][2] |
| Compound 3 | MCF-7 | 0.045 | [3] |
| Compound 4 | MCF-7 | 0.11 | [3] |
| Compound 2 | MDA-MB-231 | 0.16 | [3] |
| Compound 4 | MDA-MB-231 | 0.24 | [3] |
| Analog Series 2 | |||
| Compound 15 | A549 | 0.94 | [4] |
| Analog Series 3 | |||
| Compound 14 | MCF7 | 22.12 | [5] |
| Compound 13 | MCF7 | 22.52 | [5] |
| Compound 9 | MCF7 | 27.83 | [5] |
| Compound 12 | MCF7 | 29.22 | [5] |
| Doxorubicin (Control) | MCF7 | 30.40 | [5] |
Mandatory Visualizations
Experimental Workflows & Signaling Pathways
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (5,000-10,000 cells/well) into a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine analogs in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a medium-only blank. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells from the culture dish after treatment. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells by centrifugation.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. alliedacademies.org [alliedacademies.org]
Application of 4-Chloro-5-methylthieno[2,3-d]pyrimidine and its Analogs in Organic Electronics: A Prospective Overview
For Researchers, Scientists, and Drug Development Professionals
While 4-Chloro-5-methylthieno[2,3-d]pyrimidine and its direct derivatives are predominantly explored within the realm of medicinal chemistry for their potential as potent anticancer and anti-inflammatory agents, their application in organic electronics remains a nascent and largely unexplored field. The inherent electronic properties of the thieno[2,3-d]pyrimidine scaffold, however, suggest a potential for its use in novel organic semiconducting materials. This document provides an overview of the prospective application of this class of compounds in organic electronics, drawing parallels from structurally related thieno-fused aromatic systems that have shown promise in this area.
Application Notes: Thieno-Fused Systems as Organic Semiconductors
The core thieno[2,3-d]pyrimidine structure, characterized by its electron-rich thiophene ring fused with an electron-deficient pyrimidine ring, presents an intriguing donor-acceptor (D-A) framework. This intramolecular D-A character is a desirable attribute for organic semiconductors, as it can facilitate charge separation and transport. While direct research on this compound in organic electronics is not yet available, studies on its isomers and related benzo-fused analogs, such as benzo[b]thieno[2,3-d]thiophene (BTT), have demonstrated their potential in Organic Field-Effect Transistors (OFETs).
These related compounds have been synthesized and incorporated into OFETs, exhibiting p-channel (hole-transporting) behavior. The performance of these devices, while not yet on par with state-of-the-art materials, provides a valuable proof-of-concept for the utility of the thieno-fused heterocyclic scaffold in organic electronics.
Quantitative Data Summary
The following table summarizes the performance of OFETs based on solution-processable benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, which serve as a relevant case study.
| Compound | Hole Mobility (cm²/Vs) | Current On/Off Ratio | Deposition Method |
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | 0.005 | > 10⁶ | Solution Shearing |
| 2-(dibenzo[b,d]thiophen-2-yl)benzo[b]thieno[2,3-d]thiophene | Not Reported | > 10⁶ | Solution Shearing |
Experimental Protocols
The following protocols are generalized based on methodologies reported for related thieno-fused compounds and provide a foundational approach for researchers interested in exploring this compound derivatives in organic electronics.
Synthesis of a Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative
This protocol outlines the synthesis of a representative BTT derivative, which can be adapted for the synthesis of other thieno-fused systems.
Materials:
-
2-bromobenzo[b]thiophene
-
5-stannylbenzo[b]thiophene
-
Pd(PPh₃)₄ catalyst
-
Toluene, anhydrous
Procedure:
-
In a nitrogen-purged Schlenk flask, dissolve 2-bromobenzo[b]thiophene (1.0 eq) and 5-stannylbenzo[b]thiophene (1.1 eq) in anhydrous toluene.
-
Add Pd(PPh₃)₄ (0.05 eq) to the solution.
-
Reflux the reaction mixture at 110 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the mixture into a saturated aqueous solution of KF and stir for 3 hours.
-
Extract the organic layer with dichloromethane, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired BTT derivative.
Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)
This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-based deposition method.
Materials:
-
Heavily n-doped Si wafer with a 300 nm SiO₂ layer (gate and dielectric)
-
Synthesized thieno-fused semiconductor
-
Chlorobenzene (or other suitable organic solvent)
-
Gold (for source and drain electrodes)
-
Piranha solution (H₂SO₄:H₂O₂ = 3:1)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonication in acetone and isopropyl alcohol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
Semiconductor Deposition:
-
Prepare a solution of the thieno-fused semiconductor in chlorobenzene (e.g., 5 mg/mL).
-
Deposit the solution onto the SiO₂ substrate using a solution shearing technique. This involves placing a blade at a small angle to the substrate and moving it at a constant speed to spread the solution, leading to the formation of a crystalline thin film upon solvent evaporation.
-
-
Electrode Deposition: Thermally evaporate 50 nm of gold through a shadow mask to define the source and drain electrodes on top of the semiconductor film.
-
Device Annealing: Anneal the completed device at a moderate temperature (e.g., 90-120 °C) in a nitrogen-filled glovebox to improve film morphology and device performance.
-
Characterization: Characterize the electrical properties of the OFET using a semiconductor parameter analyzer in a shielded probe station under ambient or inert conditions.
Visualizations
Caption: Synthetic scheme for a benzo[b]thieno[2,3-d]thiophene derivative.
Caption: Workflow for OFET fabrication and characterization.
Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidines: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential as microtubule targeting agents, epidermal growth factor receptor (EGFR) inhibitors, and anti-inflammatory agents.[1][2][3] The core of this synthetic approach is the versatile Gewald reaction, which enables the efficient construction of the key 2-aminothiophene intermediate.[1][4][5][6][7][8]
Overview of the Synthetic Strategy
The principal route for synthesizing the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold involves a multi-step sequence. The process begins with the Gewald three-component reaction to assemble the substituted 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This intermediate then undergoes cyclization to form the pyrimidine ring, followed by functionalization to yield a variety of derivatives.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and reported yields for the key steps in the synthesis of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Gewald Reaction | Cyclohexanone, Ethyl cyanoacetate, Sulfur | Piperidine | Ethanol | 50-60 | 16 | ~85 |
| 2. Pyrimidine Ring Formation | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide (HCONH₂) | - | Reflux | 3 | ~90 |
| 3. Chlorination | 5,6,7,8-Tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidin-4(3H)-one | Phosphorus oxychloride (POCl₃) | Toluene | Reflux | 3-4 | ~75-80 |
| 4. Nucleophilic Substitution (Example) | 4-Chloro-5,6,7,8-tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidine | Various amines | Ethanol/Acetonitrile | 60-Reflux | 6-24 | 60-95 |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines.
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction)
-
To a solution of cyclohexanone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add piperidine (catalytic amount) to the mixture.
-
Heat the reaction mixture at 50-60°C with stirring for 16 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired product.
Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidin-4(3H)-one
-
In a round-bottom flask, place the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate obtained from Step 1.
-
Add an excess of formamide.
-
Heat the mixture to reflux for 3 hours.[9]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, which will result in the precipitation of the product.
-
Collect the precipitate by filtration, wash with water, and dry to yield the pyrimidinone derivative.
Step 3: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidine
-
Suspend the 5,6,7,8-tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidin-4(3H)-one from Step 2 in toluene.
-
Add phosphorus oxychloride (POCl₃) (1 to 1.5 equivalents) and a catalytic amount of pyridine.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully neutralize the mixture with an aqueous solution of ammonium hydroxide (NH₄OH) or sodium bicarbonate (NaHCO₃) to precipitate the product.[1]
-
Filter the resulting solid, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Step 4: Synthesis of 4-Substituted-5,6,7,8-tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidines (General Procedure)
-
Dissolve the 4-chloro-5,6,7,8-tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidine in a suitable solvent such as ethanol or acetonitrile.
-
Add the desired amine (1 to 1.2 equivalents) and a base such as triethylamine or cesium carbonate if necessary.
-
Heat the reaction mixture at a temperature ranging from 60°C to reflux for 6-24 hours, depending on the reactivity of the amine.[9]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the final 4-substituted derivative.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines.
Caption: Synthetic workflow for 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines.
The biological activity of these compounds is often linked to their ability to interfere with specific cellular signaling pathways. For instance, certain derivatives have been shown to act as microtubule targeting agents, disrupting microtubule polymerization. Others function as EGFR inhibitors, blocking the signaling cascade that can lead to cell proliferation in cancer.
Caption: Mechanism of action for microtubule targeting derivatives.
References
- 1. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3- d]pyrimidines as Microtubule Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-5-methylthieno[2,3-d]pyrimidine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of 4-Chloro-5-methylthieno[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent synthetic strategy is a two-stage process. The first stage involves constructing the thieno[2,3-d]pyrimidine core, typically starting from a 2-aminothiophene derivative which is then cyclized to form 5-methyl-3H-thieno[2,3-d]pyrimidin-4-one. The second stage is the critical chlorination step, where the 4-oxo group of the precursor is converted to the 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2][3]
Q2: What are the most critical parameters affecting the final yield?
A2: Several factors can significantly impact the yield. The most critical are:
-
Purity of the 4-oxo precursor: Impurities in the starting material can lead to side reactions.
-
Reagent Quality: The freshness and purity of the chlorinating agent (e.g., POCl₃) are paramount.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can decompose the chlorinating agent and the product. All glassware and solvents must be thoroughly dried.
-
Reaction Temperature and Time: Over- or under-heating can lead to incomplete reactions or the formation of degradation by-products.
Q3: My overall yield is consistently low. What are the likely causes?
A3: Low yields can often be attributed to issues in the chlorination step. Common causes include incomplete conversion of the starting material, degradation of the product under harsh reaction or work-up conditions, or the formation of stable by-products.[4] Mechanical losses during purification steps like extraction and chromatography can also contribute.
Q4: How can I effectively purify the final this compound product?
A4: The crude product obtained after work-up typically requires further purification. The most common methods are recrystallization from a suitable solvent (e.g., ethanol, hexane/dichloromethane) or column chromatography on silica gel.[5] The choice of method depends on the nature and quantity of the impurities present.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, particularly in the critical chlorination step.
Problem: The yield of the chlorination step is poor.
This is the most common challenge. The following workflow and table can help diagnose and solve the issue.
Caption: Troubleshooting workflow for low chlorination yield.
Data Presentation: Comparison of Chlorination Conditions
The selection of the chlorinating agent and reaction conditions is crucial for achieving a high yield. The table below summarizes various reported methods.
| Chlorinating Agent | Catalyst / Solvent | Temperature | Time | Reported Yield | Reference |
| POCl₃ | Pyridine / Toluene | Reflux | 6 h | 68–75% | [1] |
| SOCl₂ | N,N-dimethylformamide (DMF) | 80 °C | 4 h | Quantitative (~100%) | [6] |
| POCl₃ | None (used as solvent) | Reflux | 6 h | 50–70% | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Precursor (5-methyl-3H-thieno[2,3-d]pyrimidin-4-one)
This protocol involves a Gewald reaction followed by cyclization.
Caption: Workflow for the synthesis of the 4-oxo precursor.
Methodology:
-
Step 1: Gewald Reaction. To a solution of ethyl cyanoacetate (1 eq.) and acetone (1 eq.) in ethanol, add elemental sulfur (1 eq.).
-
Slowly add a catalytic amount of morpholine dropwise while stirring. An exothermic reaction should be observed.
-
Continue stirring the mixture at 50°C for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath. The resulting precipitate (ethyl 2-amino-4-methylthiophene-3-carboxylate) is collected by filtration, washed with cold ethanol, and dried.
-
Step 2: Cyclization. The dried thiophene intermediate (1 eq.) is suspended in formamide (5-10 eq.).
-
The mixture is heated to 180-190°C and refluxed for 4-6 hours.
-
After cooling to room temperature, the mixture is poured into water. The resulting precipitate is filtered, washed thoroughly with water, and dried to yield 5-methyl-3H-thieno[2,3-d]pyrimidin-4-one.
Protocol 2: Chlorination to Yield this compound
This protocol uses phosphorus oxychloride (POCl₃) for the chlorination.
Methodology:
-
Setup: All glassware must be oven- or flame-dried before use to ensure anhydrous conditions. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Suspend the 5-methyl-3H-thieno[2,3-d]pyrimidin-4-one precursor (1 eq.) in an excess of phosphorus oxychloride (POCl₃, which also acts as the solvent, ~10 eq.).
-
Optionally, add a catalytic amount of a base like pyridine or N,N-dimethylaniline (0.1-0.2 eq.).[1]
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 5-7 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. Caution: This is a highly exothermic and hazardous step; perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure this compound.
References
- 1. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
Side-product formation in thienopyrimidine cyclization reactions
Welcome to the technical support center for thienopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to thienopyrimidine cyclization reactions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of thienopyrimidines, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Thienopyrimidine Product
Q1: I am getting a low yield or no product after attempting the cyclization of a 2-aminothiophene derivative. What are the common causes?
A1: Low yields in thienopyrimidine synthesis are a frequent issue and can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is recommended.[1]
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in your 2-aminothiophene precursor, or the cyclizing agent (e.g., formamide), can significantly inhibit the reaction or lead to side-product formation.
-
Solution: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography. Verify the purity by NMR and/or melting point analysis.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and concentration are critical parameters.
-
Solution: The optimal temperature can vary significantly depending on the substrates. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C, and higher for cyclization with formamide).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation.
-
-
Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture, which can either degrade starting materials or interfere with the reaction mechanism.
-
Solution: If your reactants are sensitive, employ inert atmosphere techniques, such as performing the reaction under a nitrogen or argon blanket, and use anhydrous solvents.
-
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to localized concentration gradients and incomplete reaction.
-
Solution: Ensure vigorous and efficient stirring, especially when dealing with slurries or viscous reaction mixtures.
-
-
Incomplete Cyclization: The final ring-closing step to form the pyrimidine ring may be slow or reversible under your current conditions.
Issue 2: Formation of Unexpected Side-Products
Q2: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side-products in thienopyrimidine synthesis?
A2: Side-product formation is a common challenge. The nature of the side-products depends on the specific synthetic route and reaction conditions.
Common Side-Products and Prevention Strategies:
-
Dimerization of α,β-Unsaturated Nitrile (in Gewald Reaction): When preparing the 2-aminothiophene precursor via the Gewald reaction, the intermediate α,β-unsaturated nitrile can undergo dimerization, competing with the desired cyclization. The yield of this dimer is highly dependent on the reaction conditions.
-
Prevention: Adjusting the reaction temperature or the rate of addition of reagents can help minimize the formation of this dimer.
-
-
Unreacted Starting Material: Incomplete conversion is a common issue.
-
Prevention: As mentioned in Issue 1, optimize reaction conditions (temperature, time, stoichiometry of reagents). Consider using a moderate excess of the cyclizing agent, such as formamide.
-
-
Hydrolysis of Nitrile or Ester Groups: If your 2-aminothiophene precursor contains a nitrile or ester group, these can be susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding carboxylic acid or amide.
-
Prevention: Carefully control the pH of your reaction mixture. If hydrolysis is a persistent issue, consider protecting the susceptible functional group.
-
-
Formation of Formamidine Intermediates: When using reagents like formamide or triethyl orthoformate, stable formamidine intermediates can sometimes be isolated if the cyclization is incomplete.
-
Prevention: Ensure the reaction temperature is sufficiently high and the reaction time is long enough to drive the cyclization to completion.
-
Frequently Asked Questions (FAQs)
Q3: What are the most common starting materials for thienopyrimidine synthesis?
A3: The most prevalent starting materials are 2-aminothiophene derivatives, which are often synthesized via the Gewald reaction. These precursors typically possess an ortho-amino group and a nitrile or ester group that can participate in the cyclization to form the pyrimidine ring.
Q4: Which cyclizing agents are commonly used to form the pyrimidine ring?
A4: A variety of one-carbon sources can be used as cyclizing agents. Some of the most common include:
-
Formamide: Reacting a 2-aminothiophene with formamide at high temperatures is a widely used method to produce thieno[2,3-d]pyrimidin-4(3H)-ones.[1][2]
-
Formic Acid: This can be used to cyclize 2-aminothiophene-3-carboxamides.[1]
-
Triethyl Orthoformate: This reagent can be used to form an intermediate which then cyclizes in the presence of an amine or other nucleophile.
-
Urea or Thiourea: These can be used to introduce a carbonyl or thiocarbonyl group at the 2-position of the pyrimidine ring.
Q5: How can I purify my final thienopyrimidine product?
A5: Purification strategies depend on the nature of the product and the impurities.
-
Recrystallization: This is often the most effective method for purifying solid thienopyrimidine products. The choice of solvent is crucial; you need a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A range of solvent systems, often involving mixtures of hexanes and ethyl acetate, can be used for elution.
-
Washing: If the main impurity is an unreacted water-soluble reagent, washing the crude product with water can be an effective purification step.
Data Presentation
The following table summarizes the effect of different cyclizing agents and conditions on the yield of thienopyrimidines.
| Starting Material | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminothiophene-3-carboxamide | Formamide | - | Reflux | 1.5 | 92 | [3] |
| 2-Aminothiophene-3-carboxylate | Formamide | - | Reflux | 18 | 80 | [2] |
| 2-Aminothiophene-3-carboxylate | Urea | - | High Temp | 2-3 | 72-91 | [1] |
| 2-Aminothiophene-3-carboxylate | Phenyl isothiocyanate | Pyridine | Reflux | - | - | [4] |
| 2-Amino-3,5-dicyanothiophene | Formamide | - | Reflux | - | 83 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[5][6]thieno[2,3-d]pyrimidin-4-one
This protocol describes the cyclization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with formamide.
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
-
Formamide
-
Ethanol
-
Water
Procedure:
-
A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.[3]
-
The reaction mixture is then allowed to cool to room temperature overnight.[3]
-
The solid that forms is collected by filtration.[3]
-
The collected solid is washed with water, dried, and then recrystallized from ethanol to yield the pure product.[3]
Visualizations
Troubleshooting Workflow for Low Thienopyrimidine Yield
Caption: A flowchart for troubleshooting low product yield in thienopyrimidine synthesis.
General Synthetic Pathway for Thieno[2,3-d]pyrimidin-4(3H)-ones
Caption: A simplified workflow for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 4-Chlorothienopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling reactions of 4-chlorothienopyrimidines.
Troubleshooting Guides
This section addresses common issues encountered during Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 4-chlorothienopyrimidine substrates.
Low to No Product Yield
Question: My Suzuki/Buchwald-Hartwig/Sonogashira reaction with 4-chlorothienopyrimidine is showing low to no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in palladium-catalyzed cross-coupling reactions with heteroaromatic chlorides like 4-chlorothienopyrimidine is a common challenge. The primary reasons often involve catalyst deactivation, suboptimal reaction conditions, or issues with starting material quality. Here is a step-by-step troubleshooting guide:
-
Catalyst and Ligand System: The choice of catalyst and ligand is critical for the successful coupling of electron-deficient heteroaryl chlorides.
-
For Suzuki Coupling: Standard catalysts like Pd(PPh₃)₄ can be effective.[1] However, if you observe low reactivity, consider using a more active pre-catalyst combined with a bulky, electron-rich phosphine ligand.
-
For Buchwald-Hartwig Amination: A systematic screening of catalysts and ligands is often necessary. For instance, combinations like Pd₂(dba)₃ with XPhos or RuPhos have shown success with related heterocyclic systems.[2] N-heterocyclic carbene (NHC) ligands can also be highly effective.
-
For Sonogashira Coupling: While traditional PdCl₂(PPh₃)₂/CuI systems can work, copper-free conditions are often preferred to avoid side reactions. The use of a palladium precatalyst with a bulky phosphine ligand can be beneficial.
-
-
Base Selection: The base plays a crucial role in the catalytic cycle.
-
In Suzuki reactions, inorganic bases like NaHCO₃ or K₂CO₃ are commonly used.[1]
-
For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or K₃PO₄ are often required.[2] The choice of base can significantly impact the reaction outcome, as shown in the optimization studies for related substrates.[2]
-
In Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is typically employed.
-
-
Solvent and Temperature:
-
Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation. Common solvents include DME, toluene, and dioxane.[1]
-
The reaction temperature may need optimization. While some reactions proceed at room temperature, others require heating. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.
-
-
Starting Material Quality:
-
Verify the purity of your 4-chlorothienopyrimidine and the coupling partner. Impurities can poison the catalyst.
-
For Suzuki reactions, ensure the quality of the boronic acid, as they can degrade upon storage.
-
Side Product Formation
Question: I am observing significant side product formation in my cross-coupling reaction. What are the common side reactions and how can I minimize them?
Answer:
Side product formation can compete with the desired cross-coupling reaction, reducing the yield and complicating purification. Here are some common side reactions and mitigation strategies:
-
Homocoupling of the Boronic Acid (Suzuki Reaction): This can be minimized by the slow addition of the boronic acid or by using a slight excess of the 4-chlorothienopyrimidine.
-
Dehalogenation of 4-Chlorothienopyrimidine: This is often observed in Buchwald-Hartwig aminations and can be influenced by the catalyst-ligand system and the base.[2] Screening different ligands and bases can help identify conditions that favor the desired C-N bond formation over hydrodehalogenation.
-
Glaser Coupling (Sonogashira Reaction): Homocoupling of the terminal alkyne can be a significant side reaction, especially in the presence of copper co-catalysts. Using copper-free conditions or adding the alkyne slowly can help minimize this.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of 4-chlorothienopyrimidines?
A1: For the Suzuki coupling of related brominated thienopyrimidine systems, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been used successfully with sodium bicarbonate as the base in a solvent mixture of DME and water.[1] This is a reasonable starting point for 4-chlorothienopyrimidines, although more electron-rich and bulky ligands may be required for the less reactive chloride.
Q2: What are the key parameters to optimize for a successful Buchwald-Hartwig amination with a 4-chlorothienopyrimidine?
A2: The most critical parameters to optimize for a Buchwald-Hartwig amination are the palladium source, the phosphine ligand, and the base. A screening approach is highly recommended. For a related 6-bromothieno[3,2-d]pyrimidin-4(3H)-one, a combination of Pd₂(dba)₃, XPhos, and NaOtBu in toluene was found to be optimal.[2]
Q3: Can I perform a Sonogashira coupling on a 4-chlorothienopyrimidine without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings are well-established and can be advantageous in minimizing alkyne homocoupling (Glaser coupling). These reactions typically employ a palladium catalyst with a phosphine ligand and an amine base. There is a report of optimizing the Sonogashira reaction of 4-chlorothieno[3,2-d]pyrimidine in the green solvent eucalyptol, suggesting the feasibility of this transformation.[3]
Q4: My 4-chlorothienopyrimidine substrate is poorly soluble. What can I do?
A4: Poor solubility can hinder reaction rates. You can try screening different solvents in which your substrate has better solubility at the desired reaction temperature. Common solvents for cross-coupling reactions include toluene, dioxane, DMF, and DME. Ensure the chosen solvent is compatible with your catalyst system and reaction conditions.
Data Presentation
Table 1: Optimization of Buchwald-Hartwig Amination of 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one with p-toluidine[2]
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | RuPhos (10) | NaOtBu (3) | Toluene | 100 | 50 |
| 2 | Pd₂(dba)₃ (5) | RuPhos (10) | NaOtBu (3) | Toluene | 100 | 70 |
| 3 | Pd₂(dba)₃ (5) | XPhos (10) | NaOtBu (3) | Toluene | 100 | 99 |
| 4 | Pd₂(dba)₃ (5) | XPhos (10) | K₃PO₄ (3) | Toluene | 100 | < 5 |
| 5 | Pd₂(dba)₃ (5) | XPhos (10) | Cs₂CO₃ (3) | Toluene | 100 | < 5 |
Table 2: Suzuki Coupling of 7-bromo-4-(arylamino)thieno[3,2-d]pyrimidines with Arylboronic Acids[1]
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | 4-Methoxyphenyl | 4-Methoxyphenyl | 6a | 85 |
| 2 | 4-Methoxyphenyl | 4-Fluorophenyl | 6b | 82 |
| 3 | 4-Methoxyphenyl | 4-Chlorophenyl | 6c | 80 |
| 4 | 4-Fluorophenyl | 4-Methoxyphenyl | 6g | 83 |
| 5 | 4-Fluorophenyl | 4-Fluorophenyl | 6h | 81 |
Experimental Protocols
General Protocol for Suzuki Coupling of 4-Chlorothienopyrimidines
This protocol is a general guideline based on successful couplings with related bromo-thienopyrimidines and may require optimization.[1]
-
To a reaction vessel, add the 4-chlorothienopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and NaHCO₃ (3.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,2-dimethoxyethane (DME) and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to reflux (e.g., 90 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimized Protocol for Buchwald-Hartwig Amination of Brominated Thienopyrimidines
The following protocol was optimized for the amination of a 6-bromothieno[3,2-d]pyrimidine derivative and serves as an excellent starting point for 4-chlorothienopyrimidines.[2]
-
In a glovebox, add Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and NaOtBu (3.0 equiv) to a reaction tube.
-
Add the brominated thienopyrimidine (1.0 equiv) and the amine (1.5 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the tube and stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low or no product yield.
Caption: Decision tree for selecting initial reaction conditions.
References
Technical Support Center: Overcoming Poor Solubility of Thienopyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies for addressing the poor aqueous solubility of thienopyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many thienopyrimidine derivatives exhibit poor aqueous solubility?
A1: The poor aqueous solubility of many thienopyrimidine derivatives often stems from their molecular structure. These compounds typically possess a rigid, planar heterocyclic ring system, which can lead to strong crystal lattice energy.[1] High crystal lattice energy means that more energy is required to break the bonds of the crystal structure and allow the compound to dissolve in a solvent. Additionally, many thienopyrimidine derivatives are lipophilic ("fat-loving"), which further contributes to their limited solubility in aqueous media.[1]
Q2: What is the first step when encountering a solubility issue with a thienopyrimidine derivative?
A2: The initial and most critical step is to determine the compound's baseline solubility in a range of relevant solvents. This should include common organic solvents like dimethyl sulfoxide (DMSO) and ethanol, as well as aqueous buffers at various pH values.[1] This preliminary screening will inform the preparation of stock solutions and guide the selection of an appropriate solubility enhancement strategy. For many poorly soluble compounds, a high-concentration stock solution is first prepared in an organic solvent like DMSO, which is then diluted into the aqueous experimental medium.[1]
Q3: How does pH influence the solubility of thienopyrimidine derivatives?
A3: For thienopyrimidine derivatives containing ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the aqueous medium can significantly enhance solubility.[1][2] The solubility of a weakly basic compound will increase in an acidic buffer, while a weakly acidic compound will be more soluble in a basic buffer.[3] Determining the pKa of your compound is crucial to understanding how pH will affect its charge state and, consequently, its solubility.
Q4: What are some common strategies to improve the aqueous solubility of thienopyrimidine derivatives?
A4: Several techniques can be employed to enhance the solubility of poorly soluble drugs like thienopyrimidine derivatives. These can be broadly categorized as physical and chemical modifications.[2]
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.[4]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix, often a hydrophilic polymer, can create an amorphous solid dispersion with enhanced solubility.[2]
-
Modification of Crystal Habit: Different crystalline forms (polymorphs) of a compound can have different solubilities. Screening for and selecting a more soluble polymorph can be a viable strategy.[2]
-
-
Chemical Modifications:
-
Salt Formation: For ionizable compounds, forming a salt can dramatically increase aqueous solubility.[2] This is a widely used and effective technique in drug development.
-
Co-crystals: Forming a co-crystal with a benign co-former can alter the crystal packing and improve solubility.[4]
-
Use of Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous medium can increase the solubility of non-polar compounds.[5]
-
Complexation (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an inclusion complex with a hydrophilic exterior that is more soluble in water.[6][7]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[8]
-
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer. | The aqueous medium cannot solubilize the compound at the final concentration. | - Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous medium. - Increase the percentage of co-solvent: If experimentally permissible, slightly increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your assay. - Use a different buffer or adjust the pH: If your compound has ionizable groups, its solubility will be pH-dependent. Test the solubility in a range of buffers with different pH values to find the optimal condition.[3] |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations of the compound. The compound may be precipitating in the assay medium over time. | - Visually inspect for precipitation: Before and after the experiment, carefully inspect the assay plates or tubes for any signs of precipitation. - Filter the final solution: Before adding the compound to the assay, filter the final diluted solution through a 0.22 µm filter to remove any undissolved particles. - Employ a solubility enhancement technique: If precipitation is a persistent issue, a more robust solubility enhancement strategy such as the use of cyclodextrins or formulation as a solid dispersion may be necessary. |
| Difficulty preparing a concentrated aqueous stock solution. | The intrinsic aqueous solubility of the compound is very low. | - Utilize a co-solvent system: Prepare the stock solution in a mixture of water and a water-miscible organic solvent like ethanol or propylene glycol.[5] - Formulate with cyclodextrins: Prepare an inclusion complex with a suitable cyclodextrin to significantly increase the aqueous solubility.[6] - Investigate salt formation: If the compound has an ionizable group, perform a salt screening study to identify a salt form with higher aqueous solubility.[9] |
Quantitative Data on Solubility Enhancement
The following table summarizes the impact of different solubility enhancement strategies on thienopyridine derivatives, which are structurally related to thienopyrimidines.
| Compound | Modification | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase |
| Thieno[2,3-b]pyridine derivative 1 | Tethering a morpholine moiety | 1.2 | 1300 | ~1083 |
| Thieno[2,3-b]pyridine derivative 2 | Polymer Encapsulation | Very low | 590 (encapsulated) | Not directly comparable |
Data extracted from a study on thieno[2,3-b]pyridine anti-proliferative agents.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of a compound.[10][11]
Materials:
-
Thienopyrimidine derivative (solid powder)
-
Purified water or aqueous buffer of choice
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the thienopyrimidine derivative to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the aqueous medium (e.g., 1 mL) to the vial.
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be maintained throughout the equilibration period.
-
After equilibration, centrifuge the vials at high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
The measured concentration represents the thermodynamic solubility of the compound in the tested medium.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a simple and common method for preparing cyclodextrin inclusion complexes.[12][13]
Materials:
-
Thienopyrimidine derivative
-
Beta-cyclodextrin (β-CD) or a derivative (e.g., HP-β-CD)
-
Mortar and pestle
-
Water or a water-ethanol mixture
-
Drying oven or vacuum desiccator
Procedure:
-
Weigh out the thienopyrimidine derivative and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of water or a water-ethanol mixture to form a paste.
-
Gradually add the thienopyrimidine derivative to the cyclodextrin paste while continuously triturating with the pestle.
-
Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.
-
The resulting paste is then dried in an oven at a controlled temperature or in a vacuum desiccator until a constant weight is achieved.
-
The dried complex can be passed through a sieve to obtain a fine powder.
-
The formation of the inclusion complex should be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Signaling Pathways
Many thienopyrimidine derivatives are developed as inhibitors of protein kinases involved in cancer signaling pathways. Below are diagrams of key pathways often targeted by these compounds.
Caption: EGFR Signaling Pathway.[14][15][16]
Caption: VEGFR-2 Signaling Pathway.[3][5][17]
Experimental Workflow
The following diagram illustrates a typical workflow for addressing the poor solubility of a thienopyrimidine derivative.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agnopharma.com [agnopharma.com]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. oatext.com [oatext.com]
- 13. humapub.com [humapub.com]
- 14. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
Technical Support Center: Functionalization of the Thienopyrimidine Scaffold
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the thienopyrimidine scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for electrophilic substitution on the thienopyrimidine scaffold?
A1: The reactivity of the thienopyrimidine scaffold towards electrophiles is dependent on the specific isomer (thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, etc.) and the reaction conditions. Generally, the thiophene ring is more susceptible to electrophilic attack than the pyrimidine ring due to its higher electron density. Within the thiophene ring, the C5 and C6 positions of thieno[2,3-d]pyrimidine and the C2 and C3 positions of thieno[3,2-d]pyrimidine are the most reactive sites. The pyrimidine ring is generally deactivated towards electrophilic attack but can undergo reaction under forcing conditions or if activated by electron-donating groups.
Q2: How can I control the regioselectivity of C-H arylation on the thieno[2,3-d]pyrimidine core?
A2: The regioselectivity of palladium-catalyzed C-H arylation of thieno[2,3-d]pyrimidines can be controlled by the choice of the arylating agent and the palladium catalyst. Reaction with aryl iodides tends to favor arylation at the C6-position, while reaction with aryl boronic acids can be selective for the C5-position. Mechanistic studies suggest that the nature of the palladium catalyst, specifically a cationic palladium species, favors arylation at the C5-position[1].
Q3: What is the typical outcome of halogenation on a thienopyrimidine scaffold?
A3: Halogenation, such as bromination or chlorination, typically occurs on the electron-rich thiophene ring. For instance, in thieno[3,2-d]pyrimidines, the C6 position can be brominated. Subsequent functionalization often involves nucleophilic substitution of a halogen on the pyrimidine ring, most commonly at the C4 position. This C4-halogen can be introduced by treating the corresponding thienopyrimidin-4-one with a halogenating agent like phosphorus oxychloride (POCl₃)[2].
Q4: I am having trouble with the alkylation of my thienopyrimidin-4-one. Am I likely to get N- or O-alkylation?
A4: The regioselectivity of alkylation on thienopyrimidin-4-ones is a common issue and depends on the specific structure of the starting material and the reaction conditions. For 2-aryl-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-ones, alkylation typically occurs at the N1-position. In contrast, for 2-aryl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-ones, O-alkylation is the selective outcome. The choice of solvent and base can also influence the regioselectivity.
Q5: Are there established methods for introducing a formyl group onto the thienopyrimidine ring system?
A5: Yes, the Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it can be applied to thienopyrimidines. This reaction uses a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the scaffold. The regioselectivity will depend on the specific thienopyrimidine isomer and any existing substituents.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation of Thieno[3,2-d]pyrimidines
Problem: My direct C-H arylation of a 4-substituted thieno[3,2-d]pyrimidine is giving a mixture of C2 and C3-arylated products, or no reaction.
Possible Causes and Solutions:
-
Incorrect Catalyst/Ligand Combination: The choice of palladium catalyst and ligand is critical for regioselectivity. For selective C2-arylation, a ligandless Pd(OAc)₂ system with a carbonate base is often effective. For C3-arylation, different conditions, potentially with a specific ligand, may be required.
-
Reaction Temperature and Time: These parameters significantly influence the reaction outcome. Optimization is often necessary. For C2-arylation, temperatures around 110-150 °C are common. If no reaction is observed, ensure the temperature is high enough. If a mixture of isomers is obtained, lowering the temperature might improve selectivity.
-
Base Selection: The type and amount of base can affect the catalytic cycle and, consequently, the regioselectivity. Potassium carbonate (K₂CO₃) is commonly used for C2-arylation. Other bases like potassium acetate (KOAc) could be screened.
-
Solvent Choice: The polarity and coordinating ability of the solvent can impact the solubility of reactants and the stability of catalytic intermediates. Toluene and DMF are common solvents for these reactions.
Issue 2: Unwanted N- vs. O-Alkylation in Thieno[2,3-d]pyrimidin-4-ones
Problem: I am trying to perform an N-alkylation on my thieno[2,3-d]pyrimidin-4-one, but I am observing O-alkylation as the major product.
Possible Causes and Solutions:
-
Tautomeric Equilibrium: The thienopyrimidin-4-one can exist in tautomeric forms, and the relative stability of the corresponding anions (N- vs. O-anion) will influence the alkylation site.
-
Solvent Effects: The choice of solvent can influence the position of alkylation. Polar aprotic solvents like DMF or DMSO often favor N-alkylation, while polar protic solvents like ethanol might lead to different outcomes.
-
Counter-ion of the Base: The nature of the counter-ion of the base used for deprotonation can affect the nucleophilicity of the N and O atoms through coordination. Using a base with a different counter-ion (e.g., NaH vs. K₂CO₃) might alter the regioselectivity.
-
Hard and Soft Acids and Bases (HSAB) Principle: The electrophilicity of the alkylating agent can play a role. "Harder" alkylating agents (e.g., dimethyl sulfate) may favor reaction at the "harder" oxygen atom, while "softer" alkylating agents (e.g., benzyl bromide) might prefer the "softer" nitrogen atom.
Data Presentation
Table 1: Regioselective C-H Arylation of 4-Substituted Thieno[3,2-d]pyrimidines
| Entry | Amine at C4 | Aryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Position | Yield (%) |
| 1 | Morpholine | Bromobenzene | Pd(OAc)₂ (5) | K₂CO₃ (2) | Toluene | 150 | 24 | C2 | 70 |
| 2 | Morpholine | 4-Bromotoluene | Pd(OAc)₂ (5) | K₂CO₃ (2) | Toluene | 150 | 24 | C2 | 65 |
| 3 | Piperidine | Bromobenzene | Pd(OAc)₂ (5) | K₂CO₃ (2) | Toluene | 150 | 24 | C2 | 75 |
| 4 | Pyrrolidine | 4-Bromotoluene | Pd(OAc)₂ (5) | K₂CO₃ (2) | Toluene | 150 | 24 | C2 | 68 |
Table 2: Regioselective Alkylation of Thieno[2,3-d]pyrimidin-4-one Derivatives
| Starting Material | Alkylating Agent | Base | Solvent | Position of Alkylation | Yield (%) |
| 2-Aryl-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one | Benzyl chloride | K₂CO₃ | DMF | N1 | 85-95 |
| 2-Aryl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one | Benzyl chloride | K₂CO₃ | DMF | O4 | 80-92 |
| 2-Aryl-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one | N-substituted 2-chloroacetamide | K₂CO₃ | DMF | N1 | 88-96 |
| 2-Aryl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one | N-substituted 2-chloroacetamide | K₂CO₃ | DMF | O4 | 82-94 |
Experimental Protocols
Protocol 1: General Procedure for C2-Arylation of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine
A mixture of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine (1 mmol), the corresponding aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and K₂CO₃ (2 mmol) in toluene (5 mL) is heated at 150 °C in a sealed tube for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired C2-arylated product.
Protocol 2: General Procedure for N1-Alkylation of 2-Aryl-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one
To a solution of the 2-aryl-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one (1 mmol) in DMF (10 mL), K₂CO₃ (1.5 mmol) and the appropriate alkylating agent (1.1 mmol) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The mixture is then poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization.
Protocol 3: Synthesis of 4-Chloro-thieno[3,2-d]pyrimidine[2]
A mixture of thieno[3,2-d]pyrimidin-4-one (1 mmol) and phosphorus oxychloride (POCl₃) (10 mmol) is heated at reflux for 20-24 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a saturated solution of sodium bicarbonate (NaHCO₃). The resulting precipitate is collected by filtration, washed with water, and dried to yield the 4-chlorothieno[3,2-d]pyrimidine.
Mandatory Visualizations
Caption: Regioselective C-H arylation of thieno[2,3-d]pyrimidine.
References
Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted Thienopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected NMR shifts in substituted thienopyrimidines.
Frequently Asked Questions (FAQs)
A1: Unexpected chemical shifts in thienopyrimidine derivatives can arise from several factors:
-
Substituent Effects: The electronic nature of the substituents on the thienopyrimidine core has a profound impact on the chemical shifts of the ring protons. Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) will generally cause a downfield shift (higher ppm) of nearby protons due to deshielding effects. Conversely, electron-donating groups (e.g., -NH₂, -OR, -CH₃) will cause an upfield shift (lower ppm) due to shielding.
-
Anisotropic Effects: Aromatic rings, carbonyl groups, and other unsaturated systems within your substituents can create local magnetic fields that shield or deshield nearby protons, depending on their spatial orientation relative to the proton. This is known as the anisotropic effect and can cause significant, and often unpredictable, shifts.[1][2]
-
Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts. Aromatic solvents like benzene-d₆ can cause significant upfield shifts for protons that are positioned to interact with the solvent's ring current. Hydrogen-bonding solvents like DMSO-d₆ can also cause notable changes in the chemical shifts of protons involved in or near hydrogen bonding, such as NH protons.[3][4][5]
-
Steric Compression: If a substituent forces a proton into close proximity with another atom or functional group, the resulting electron cloud repulsion can cause a downfield shift. This phenomenon is known as steric compression.[6]
Q2: I'm observing broader peaks than expected for my thienopyrimidine sample. What could be the issue?
A2: Peak broadening in the NMR spectrum of your substituted thienopyrimidine can be attributed to several factors:
-
Poor Sample Preparation: The presence of solid particles or paramagnetic impurities can lead to significant line broadening. It is crucial to ensure your sample is fully dissolved and filtered.
-
Compound Aggregation: At high concentrations, molecules may aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration.
-
Intermediate Rate Chemical Exchange: If your molecule is undergoing a chemical exchange process (e.g., tautomerism, rotamerism) on a timescale similar to the NMR experiment, the corresponding peaks can appear broad. Acquiring the spectrum at a different temperature (higher or lower) can help to either sharpen the peaks (by moving into the fast or slow exchange regime) or resolve the individual species.
-
Quadrupole Broadening: The nitrogen atoms in the pyrimidine ring possess a quadrupole moment which can sometimes lead to broadening of adjacent proton signals.
Q3: I have more signals in my ¹H NMR spectrum than I expect for my target thienopyrimidine. What is the likely cause?
A3: The presence of extra signals often points to one of the following:
-
Rotamers: If you have bulky substituents, rotation around a single bond might be hindered, leading to the presence of multiple stable conformations (rotamers) that are observable on the NMR timescale. Each rotamer will give rise to its own set of signals.
-
Tautomers: Thienopyrimidines with hydroxyl, amino, or thiol substituents can exist as a mixture of tautomers in solution. Each tautomer will produce a distinct set of NMR signals. The equilibrium between these forms can be influenced by the solvent and temperature.
-
Impurities: The extra signals could be from residual solvents, starting materials, or byproducts from the synthesis. Careful purification and checking for common solvent peaks is recommended.
Troubleshooting Guide
Problem: Unexplained Downfield Shift of a Thienopyrimidine Proton
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for downfield NMR shifts.
Quantitative Data: Substituent Effects on ¹H and ¹³C NMR Chemical Shifts
The following tables summarize typical chemical shifts for protons and carbons on the thienopyrimidine core. Note that these are approximate values and can vary based on other substituents and the solvent used.
Table 1: Approximate ¹H NMR Chemical Shifts (δ, ppm) for Protons on the Thieno[2,3-d]pyrimidine Core in DMSO-d₆
| Position | Unsubstituted | With Electron-Donating Group (e.g., -NH₂) at C4 | With Electron-Withdrawing Group (e.g., -NO₂) at C6 |
| H-5 | ~7.5 | ~7.3 | ~7.8 |
| H-6 | ~7.9 | ~7.7 | - |
| H-pyrimidine | ~8.4 | ~8.2 | ~8.6 |
Table 2: Approximate ¹³C NMR Chemical Shifts (δ, ppm) for Carbons on the Thieno[2,3-d]pyrimidine Core in DMSO-d₆
| Position | Unsubstituted | With Electron-Donating Group (e.g., -OCH₃) at C4 | With Electron-Withdrawing Group (e.g., -Cl) at C4 |
| C-2 | ~153 | ~155 | ~152 |
| C-4 | ~160 | ~162 | ~158 |
| C-4a | ~120 | ~118 | ~122 |
| C-5 | ~128 | ~126 | ~130 |
| C-6 | ~130 | ~129 | ~131 |
| C-7a | ~165 | ~163 | ~167 |
Note: Data is compiled and generalized from various sources including[7][8][9][10][11][12].
Experimental Protocols
Standard Protocol for NMR Sample Preparation
Objective: To prepare a high-quality NMR sample of a substituted thienopyrimidine for analysis.
Methodology:
-
Determine Sample Quantity: For ¹H NMR, weigh 5-25 mg of your purified thienopyrimidine derivative. For ¹³C NMR, a higher concentration is preferable, typically 50-100 mg, or as much as will dissolve to form a saturated solution.[13][14]
-
Choose an Appropriate Solvent: Select a deuterated solvent in which your compound is fully soluble. Common choices include CDCl₃, DMSO-d₆, and Acetone-d₆. The choice of solvent can be used to resolve overlapping signals.
-
Dissolution: Place the weighed sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[14] Vortex or gently agitate the vial until the sample is completely dissolved.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Cotton wool should be avoided as it can leach impurities.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for routine analysis.[13][15]
Signaling Pathways Involving Thienopyrimidine Inhibitors
Many substituted thienopyrimidines are developed as inhibitors of protein kinases involved in cancer signaling pathways. Understanding these pathways can provide context for the rational design of these compounds.
PI3K/Akt/mTOR Signaling Pathway
Thienopyrimidines have been identified as potent inhibitors of PI3K, a key enzyme in this pathway that is often dysregulated in cancer.[1][2][4][16][17]
References
- 1. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. theaspd.com [theaspd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ijacskros.com [ijacskros.com]
- 12. mdpi.com [mdpi.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. organomation.com [organomation.com]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-5-methylthieno[2,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-Chloro-5-methylthieno[2,3-d]pyrimidine for preclinical studies.
Overall Synthesis Workflow
The synthesis of this compound is typically a three-step process, beginning with the Gewald reaction to form the thiophene ring, followed by cyclization to build the pyrimidine ring, and finally, chlorination to yield the target compound.
Caption: Three-step synthesis of this compound.
Step 1: Gewald Reaction - Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile
This one-pot, multi-component reaction involves the condensation of propionaldehyde, malononitrile, and elemental sulfur in the presence of a base.
Troubleshooting and FAQs
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Low yield of 2-amino-5-methylthiophene-3-carbonitrile. | - Incomplete reaction. - Suboptimal temperature control. - Inefficient mixing. - Formation of byproducts. | - Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure completion. - Temperature Control: Maintain the reaction temperature, especially during the initial exothermic Knoevenagel condensation. For larger scales, ensure adequate cooling capacity. - Mixing: Use appropriate agitation to ensure good mixing of the heterogeneous mixture (elemental sulfur). - Base Selection: The choice and amount of base (e.g., morpholine, triethylamine) can be critical. Titrate the base carefully. |
| Formation of a dark, tarry reaction mixture. | - Overheating during the initial condensation. - Polymerization of reactants. | - Controlled Addition: Add the base or one of the reactants slowly to control the initial exotherm. - Solvent Choice: Ensure the chosen solvent (e.g., ethanol, DMF) is appropriate for the scale and helps in heat dissipation. |
| Difficulty in isolating the product. | - Product oiling out instead of precipitating. - Fine precipitate that is difficult to filter. | - Crystallization: Ensure the quench with ice/water is done with vigorous stirring to promote the formation of a filterable solid. Seeding with a small amount of pure product can aid crystallization. - Filter Aid: For very fine precipitates, a filter aid (e.g., celite) can be used. |
Data Presentation: Scale-Up Comparison for Gewald Reaction
| Parameter | Lab Scale (grams) | Pilot Scale (kilograms) | Key Considerations for Scale-Up |
| Propionaldehyde | 1.0 eq | 1.0 eq | Monitor for potential dimerization/trimerization. |
| Malononitrile | 1.0 eq | 1.0 eq | Ensure complete dissolution before reaction. |
| Sulfur | 1.0 eq | 1.0 eq | Use finely powdered sulfur for better reactivity. |
| Base (Morpholine) | 1.2 eq | 1.1 - 1.2 eq | Control addition rate to manage exotherm. |
| Solvent (Ethanol) | ~5 mL/g | ~3-4 mL/g | Reduced solvent volume can improve throughput but requires better heat management. |
| Reaction Time | 2-4 hours | 4-8 hours | Monitor by in-process controls (e.g., HPLC). |
| Typical Yield | 75-85% | 70-80% | Yields may slightly decrease on scale-up due to handling losses and mixing inefficiencies. |
| Purity (crude) | >95% | >90% | Impurity profile may change with longer reaction times at scale. |
Experimental Protocol: Pilot Scale Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile
-
To a temperature-controlled reactor equipped with a mechanical stirrer, addition funnel, and reflux condenser, charge ethanol (30 L).
-
Add propionaldehyde (5.8 kg, 100 mol), malononitrile (6.6 kg, 100 mol), and finely powdered sulfur (3.2 kg, 100 mol).
-
Stir the mixture to form a suspension.
-
Cool the mixture to 15-20°C.
-
Slowly add morpholine (9.6 kg, 110 mol) via the addition funnel over 1-2 hours, maintaining the internal temperature below 30°C.
-
After the addition is complete, heat the reaction mixture to 50-55°C and maintain for 4-6 hours.
-
Monitor the reaction progress by HPLC until the starting materials are consumed.
-
Cool the reaction mixture to 20-25°C.
-
Pour the reaction mixture into a separate vessel containing ice water (100 L) with vigorous stirring.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration and wash with water (2 x 20 L).
-
Dry the product under vacuum at 50-60°C to a constant weight.
Step 2: Cyclization - Synthesis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one
This step involves the cyclization of 2-amino-5-methylthiophene-3-carbonitrile with formamide at high temperatures.
Troubleshooting and FAQs
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Incomplete cyclization. | - Insufficient reaction temperature or time. - Impurities in the starting material. | - Temperature and Time: Ensure the reaction is heated to the specified temperature (typically 150-180°C) for a sufficient duration. Monitor by HPLC. - Purity of Starting Material: Use purified 2-amino-5-methylthiophene-3-carbonitrile from the previous step. |
| Product discoloration (dark brown/black). | - Decomposition at high temperatures. - Presence of residual impurities from the Gewald reaction. | - Temperature Control: Avoid exceeding the recommended reaction temperature. - Purification of Intermediate: Consider a purification step (e.g., recrystallization) for the 2-amino-5-methylthiophene-3-carbonitrile if significant discoloration occurs. |
| Solidification of the reaction mixture upon cooling. | - The product is often a solid at room temperature. | - This is expected. The product is typically isolated by filtration after cooling and dilution with a suitable solvent. |
Data Presentation: Scale-Up Comparison for Cyclization
| Parameter | Lab Scale (grams) | Pilot Scale (kilograms) | Key Considerations for Scale-Up |
| 2-Amino-5-methylthiophene-3-carbonitrile | 1.0 eq | 1.0 eq | Ensure it is completely dry. |
| Formamide | ~10-15 eq | ~8-12 eq | Use of excess formamide acts as both reactant and solvent. Consider recovery of excess formamide at scale. |
| Reaction Temperature | 160-180°C | 155-175°C | Precise temperature control is crucial to prevent degradation. |
| Reaction Time | 4-6 hours | 6-10 hours | Monitor by in-process controls. |
| Typical Yield | 80-90% | 75-85% | Longer reaction times at scale may lead to some product degradation. |
| Purity (crude) | >97% | >95% | The primary impurity is often unreacted starting material. |
Experimental Protocol: Pilot Scale Synthesis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one
-
Charge a reactor equipped with a mechanical stirrer and a distillation setup with 2-amino-5-methylthiophene-3-carbonitrile (13.8 kg, 100 mol) and formamide (45 kg, 1000 mol).
-
Heat the mixture to 160-170°C and maintain for 6-8 hours.
-
Monitor the reaction by HPLC until the starting material is less than 2%.
-
Cool the reaction mixture to 80-90°C.
-
Slowly add water (50 L) to the reaction mixture with good stirring to precipitate the product.
-
Cool the slurry to 20-25°C and stir for 1-2 hours.
-
Isolate the solid product by filtration and wash with water (2 x 20 L).
-
Dry the product under vacuum at 70-80°C to a constant weight.
Step 3: Chlorination - Synthesis of this compound
This step involves the conversion of the hydroxyl group of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one to a chloro group using a chlorinating agent, typically phosphoryl chloride (POCl₃).
Troubleshooting and FAQs
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Incomplete chlorination. | - Insufficient amount of POCl₃. - Reaction temperature too low or reaction time too short. - Presence of moisture. | - Reagent Stoichiometry: Use at least one equivalent of POCl₃. On a large scale, a slight excess (1.1-1.2 eq) might be necessary.[1] - Reaction Conditions: Ensure the reaction reaches the required temperature (typically reflux) and is maintained for a sufficient time.[1] Monitor by HPLC. - Anhydrous Conditions: Ensure all reagents and equipment are dry, as POCl₃ reacts violently with water. |
| Exothermic and difficult to control reaction during POCl₃ addition or quenching. | - POCl₃ is highly reactive, especially with water and hydroxyl groups. The quenching of excess POCl₃ is highly exothermic.[1] | - Controlled Addition: Add POCl₃ slowly to the substrate, especially at the beginning of the reaction. - Safe Quenching: Quench the reaction mixture by slowly adding it to a large amount of ice/water with vigorous stirring and efficient cooling. Perform this in a well-ventilated area. Using an equimolar amount of POCl3 can mitigate the risk of a violent quench.[2] |
| Formation of dark-colored byproducts. | - Decomposition at high temperatures. - Side reactions catalyzed by acidic conditions. | - Temperature Control: Avoid excessive heating. - Reaction Time: Do not prolong the reaction unnecessarily after completion. |
| Difficulty in purifying the final product. | - Presence of polar, phosphorus-containing byproducts. - Product instability during purification. | - Work-up: A thorough aqueous work-up is essential to remove phosphorus byproducts. This may include a basic wash (e.g., with sodium bicarbonate solution) to neutralize any acidic residues. - Purification Method: Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene) is a scalable purification method. Column chromatography is generally not feasible for large quantities. |
Data Presentation: Scale-Up Comparison for Chlorination
| Parameter | Lab Scale (grams) | Pilot Scale (kilograms) | Key Considerations for Scale-Up |
| 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one | 1.0 eq | 1.0 eq | Ensure the material is completely dry. |
| POCl₃ | 5-10 eq (as solvent) or 1.2-1.5 eq (with other solvent) | 1.1-1.2 eq (solvent-free or with a high-boiling solvent) | Using a minimal amount of POCl₃ is safer and more environmentally friendly for large-scale operations.[1][2] |
| Base (e.g., N,N-dimethylaniline) | Optional, can be used as a catalyst | Often used in catalytic amounts to facilitate the reaction. | |
| Reaction Temperature | 100-110°C (reflux) | 100-120°C | Requires careful monitoring and control of heating. |
| Reaction Time | 2-4 hours | 4-8 hours | Monitor by in-process controls. |
| Typical Yield | 85-95% | 80-90% | Careful work-up is crucial to maximize yield. |
| Purity (after work-up) | >98% | >95% | Key impurities can include the starting material and hydrolysis products. |
Experimental Protocol: Pilot Scale Synthesis of this compound
-
Charge a dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and an addition funnel with 5-methylthieno[2,3-d]pyrimidin-4(3H)-one (16.6 kg, 100 mol).
-
Slowly add phosphoryl chloride (16.9 kg, 110 mol) via the addition funnel over at least 1 hour. An initial exotherm may be observed.
-
Heat the reaction mixture to 105-110°C and maintain for 4-6 hours.
-
Monitor the reaction by HPLC until the starting material is less than 1%.
-
Cool the reaction mixture to 50-60°C.
-
In a separate, larger reactor, prepare a mixture of ice and water (200 L).
-
With vigorous stirring and external cooling, slowly transfer the reaction mixture into the ice/water mixture, ensuring the temperature of the quench mixture does not exceed 25°C.
-
Stir the resulting slurry for 1-2 hours.
-
Isolate the solid product by filtration and wash thoroughly with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent like isopropanol.
-
Dry the purified product under vacuum at 50-60°C to a constant weight.
Signaling Pathways and Logical Relationships
For the synthesis of a chemical entity, the primary logical diagram is the reaction workflow itself. However, troubleshooting often involves a decision-making process.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Preventing degradation of 4-Chloro-5-methylthieno[2,3-d]pyrimidine during reactions
Welcome to the technical support center for 4-Chloro-5-methylthieno[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during reactions?
A1: The primary degradation pathway for this compound in the presence of nucleophiles is nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom is susceptible to displacement by various nucleophiles, such as amines, alkoxides, and thiols, leading to the formation of 4-substituted-5-methylthieno[2,3-d]pyrimidines.[1][2][3] This is often the desired reaction, but under uncontrolled conditions, it can be considered a degradation of the starting material if the substitution is unintended.
Q2: What are the general signs of degradation of this compound in my reaction?
A2: Signs of degradation typically include:
-
The appearance of new spots on Thin Layer Chromatography (TLC) that correspond to more polar products (e.g., the resulting amine, alcohol, or thiol adducts).
-
A decrease in the isolated yield of the desired product.
-
Complex proton NMR spectra of the crude product, showing a mixture of the starting material and one or more substitution products.
-
In some cases, the formation of a precipitate if the substituted product is less soluble in the reaction solvent.
Q3: Can this compound degrade under acidic or basic conditions?
A3: Yes, the stability of the compound can be affected by both acidic and basic conditions.
-
Acidic Conditions: While the thieno[2,3-d]pyrimidine core is relatively stable, strong acidic conditions, especially at elevated temperatures, can potentially lead to hydrolysis of the chloro group to a hydroxyl group, forming 5-methylthieno[2,3-d]pyrimidin-4(3H)-one.
-
Basic Conditions: Basic conditions, particularly in the presence of water or other nucleophilic species, will promote nucleophilic substitution of the chlorine atom. Strong bases can also deprotonate other positions on the heterocyclic ring, potentially leading to side reactions.
Q4: Is this compound sensitive to heat?
A4: Thieno[2,3-d]pyrimidine derivatives generally exhibit good thermal stability.[4] However, prolonged heating at high temperatures, especially in the presence of nucleophilic solvents or reagents, will accelerate the rate of nucleophilic substitution, which can be considered thermal degradation if the substitution is not the intended reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Unwanted Nucleophilic Substitution by Amine Nucleophiles
Problem: During my reaction, which is not intended to be an amination, I am observing the formation of a 4-amino-5-methylthieno[2,3-d]pyrimidine derivative.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of amine impurities | Use freshly distilled and high-purity solvents and reagents. If using a reagent that may contain amine impurities (e.g., DMF), consider using a freshly opened bottle or purifying it before use. |
| Reaction with an amine reagent | If your reaction involves an amine that should not react at the C4 position, consider protecting the amine or choosing a less nucleophilic amine if possible. Alternatively, lower the reaction temperature. |
| High reaction temperature | Reduce the reaction temperature. Nucleophilic aromatic substitution is often temperature-dependent. Running the reaction at a lower temperature can significantly decrease the rate of the unwanted side reaction. |
| Use of a basic catalyst | If a base is required, consider using a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate, rather than an amine-based catalyst like triethylamine if it is acting as a nucleophile. |
Issue 2: Formation of 4-Alkoxy or 4-Hydroxy Byproducts
Problem: My reaction is producing 4-alkoxy-5-methylthieno[2,3-d]pyrimidine or 5-methylthieno[2,3-d]pyrimidin-4(3H)-one as a significant byproduct.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Reaction with alcohol solvent | Avoid using alcohol-based solvents (e.g., methanol, ethanol) if possible, especially at elevated temperatures or in the presence of a base. Opt for aprotic solvents like THF, dioxane, acetonitrile, or toluene. |
| Presence of water in the reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. |
| Use of alkoxide or hydroxide bases | If a base is necessary, use a non-nucleophilic base. If an alkoxide base is required for another transformation, consider adding it at a low temperature and carefully controlling the stoichiometry. For hydroxide, its presence should be strictly avoided unless hydrolysis is intended. |
| High reaction temperature with protic solvents | If a protic solvent is unavoidable, conduct the reaction at the lowest possible temperature to minimize the rate of solvolysis. |
Experimental Protocols
Protocol 1: General Procedure for Controlled Nucleophilic Substitution with an Amine
This protocol aims to maximize the yield of the desired 4-amino-5-methylthieno[2,3-d]pyrimidine derivative while minimizing side reactions.
-
Reagents and Materials:
-
This compound
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., isopropanol, toluene, or DMF)
-
Non-nucleophilic base (e.g., DIPEA or K₂CO₃, 1.5 - 2.0 equivalents)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the amine nucleophile, followed by the non-nucleophilic base.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C). The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a solid precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Monitoring Degradation by TLC
-
TLC System:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted to achieve good separation (e.g., 7:3 or 1:1 hexane:ethyl acetate).
-
-
Procedure:
-
Dissolve a small amount of the pure this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to use as a standard.
-
During the reaction, periodically take a small aliquot of the reaction mixture and spot it on the TLC plate alongside the standard.
-
The starting material is relatively non-polar. Degradation products resulting from nucleophilic substitution will be more polar and will have a lower Rf value.
-
Visualize the spots under UV light (254 nm).
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: General experimental workflow for reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | 610274-08-3 [smolecule.com]
- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione | MDPI [mdpi.com]
Technical Support Center: Purification of 4-Chloro-5-methylthieno[2,3-d]pyrimidine and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Chloro-5-methylthieno[2,3-d]pyrimidine and its derivatives.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound and related compounds.
Q1: My final product is an oil and won't crystallize. What should I do?
A1: Oily products can be frustrating but are a common issue. Here are several strategies to induce crystallization:
-
Trituration: Attempt to solidify the oil by stirring it with a solvent in which the desired compound is insoluble but the impurities are soluble. Common solvents for trituration of thienopyrimidine derivatives include ethers or hexane.
-
Solvent Removal: Ensure all residual solvents from the reaction or extraction have been thoroughly removed under high vacuum. Trace amounts of solvent can prevent crystallization.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Two-Solvent System: Dissolve the oil in a minimum amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes turbid. Add a few drops of the good solvent to clarify and then allow it to cool slowly.[1]
Q2: I'm having trouble removing phosphorus-containing byproducts from my reaction mixture. How can I get rid of them?
A2: Phosphorus-containing byproducts, often from reagents like Lawesson's reagent or phosphorus oxychloride (POCl₃), can be challenging to remove as they may co-elute with the product during column chromatography.[2] Consider the following approaches:
-
Trituration: As a first step, triturating the crude product with a suitable solvent like ether can help remove these byproducts.[2]
-
Alternative Chromatography: If silica gel chromatography is ineffective, switching the stationary phase to alumina might provide different selectivity and better separation.[2]
-
Aqueous Wash: In some cases, a carefully planned aqueous work-up with a dilute base may help to hydrolyze and remove some phosphorus reagents, but be mindful of the stability of your target compound.
Q3: My purified compound shows an extra peak in the NMR that I suspect is an impurity. What could it be?
A3: The nature of the impurity will depend on the synthetic route. A common byproduct in the synthesis of some thieno[2,3-d]pyrimidines is the 4-chloro-thienopyrimidine derivative, which can form during certain cyclization reactions.[3] Other possibilities include unreacted starting materials or isomers. Careful analysis of the NMR shifts and coupling constants, along with techniques like mass spectrometry, can help identify the structure of the impurity.
Q4: What are the most effective general purification techniques for thieno[2,3-d]pyrimidine derivatives?
A4: The two most commonly cited and effective purification techniques for this class of compounds are recrystallization and column chromatography.
-
Recrystallization: This is often the preferred method for obtaining highly pure crystalline material and can be very cost-effective.[1][2] Success is highly dependent on finding the right solvent or solvent system.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities.[2] Gradient elution with a mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, acetone) is typically employed.[2] For basic compounds that may exhibit tailing on silica gel, adding a small amount of triethylamine to the eluent can improve peak shape.[2]
Data on Purification Solvents
The choice of solvent is critical for successful purification. The following table summarizes solvent systems reported for the purification of various thieno[2,3-d]pyrimidine derivatives.
| Compound Type | Purification Method | Solvent System | Reference |
| Substituted Pyrimidine Thiones | Recrystallization | Ethanol, Methanol, Acetic Acid | [2] |
| Tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidine | Recrystallization | Methanol | [5] |
| Tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidine | Recrystallization | Chloroform | [5] |
| Tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidine | Column Chromatography | Flash chromatography, recrystallized from Ethyl Acetate | [4] |
| Substituted Pyrimidine Thiones | Column Chromatography | Hexane/Ethyl Acetate or Petroleum Ether/Acetone (gradient) | [2] |
Experimental Protocols
Below are generalized protocols for the key purification techniques. Note: These are starting points and may require optimization for your specific compound.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol, methanol, and ethyl acetate.[1]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[1]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. For maximum yield, you can further cool the flask in an ice bath.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]
Protocol 2: Column Chromatography on Silica Gel
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica to the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of thieno[2,3-d]pyrimidine derivatives.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione [mdpi.com]
Technical Support Center: Enhancing the Stability of Thienopyrimidine Compounds for Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of thienopyrimidine compounds for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of thienopyrimidine compounds?
A1: The stability of thienopyrimidine compounds can be compromised by several factors, including exposure to light (photodegradation), high temperatures, humidity (hydrolysis), extreme pH conditions (acidic or alkaline), and strong oxidizing agents.[1] Their structural similarity to purine bases makes them susceptible to enzymatic degradation in cellular environments.[2][3]
Q2: What are the recommended storage conditions for thienopyrimidine compounds?
A2: For optimal stability, thienopyrimidine compounds should be stored at 2-8°C in a tightly sealed container, protected from light.[1] For long-term storage, maintaining the compound at -20°C or -80°C under an inert atmosphere, such as nitrogen or argon, is advisable to minimize oxidative and hydrolytic degradation.[1][4]
Q3: My thienopyrimidine compound shows variable activity in assays performed on different days. What could be the cause?
A3: The primary suspect for this issue is the instability of your compound in the solvent, most commonly dimethyl sulfoxide (DMSO).[4] Some thienopyrimidine derivatives can undergo degradation in DMSO, and the presence of water in the DMSO can accelerate this process.[4][5][6] To mitigate this, it is crucial to use high-purity, anhydrous DMSO and to prepare fresh stock solutions whenever possible.[4] Minimizing freeze-thaw cycles by aliquoting stock solutions is also a critical step.[4][7]
Q4: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous assay buffer. How can I prevent this?
A4: This is a common issue for poorly water-soluble compounds and is often referred to as "solvent shock."[8] The compound, which is soluble in the organic solvent, precipitates when introduced to the aqueous environment where its solubility is much lower.[6][9] Several strategies can address this, including lowering the final compound concentration, performing serial dilutions, and maintaining a small, tolerated percentage of DMSO in the final assay medium (typically 0.1-1%).[8][10] The use of co-solvents or solubilizing agents can also be explored.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell-Based Assays
Question: My thienopyrimidine compound precipitates in the cell culture medium upon addition, leading to inconsistent results. What troubleshooting steps can I take?
Answer: Compound precipitation in cell-based assays is a frequent challenge that can significantly impact data quality. Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for compound precipitation.
Troubleshooting Steps:
-
Assess Solubility: Before conducting cell-based assays, perform a kinetic solubility test to determine the concentration at which your compound precipitates in the assay buffer.[4]
-
Lower Final Concentration: The most direct solution is to work at a final concentration below the determined solubility limit.[6]
-
Optimize Dilution Protocol: Instead of a single dilution, perform a stepwise serial dilution. Add the compound stock solution to the medium while vortexing to ensure rapid mixing and avoid localized high concentrations.[8]
-
Adjust Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v).[11] Increasing the final DMSO percentage within this tolerated range can help maintain compound solubility. Always include a vehicle control with the same final DMSO concentration.
-
Explore Solubilizing Agents: For particularly challenging compounds, consider the use of solubilizing agents. The choice of agent and its concentration must be carefully validated to ensure it does not interfere with the assay or cause cellular toxicity.
| Strategy | Typical Concentration Range | Considerations |
| pH Adjustment of Buffer | pH 4-8 | Solubility of ionizable compounds is pH-dependent. Ensure the pH is compatible with the biological assay.[8][12] |
| Co-solvents (e.g., Ethanol, PEG 400) | 1-10% (v/v) | Can improve solubility but may also affect biological activity.[12][13] |
| Surfactants (e.g., Tween® 80, Pluronic® F-68) | 0.01-0.1% (w/v) | Effective for highly hydrophobic compounds but can interfere with cell membranes and protein function. |
| Cyclodextrins (e.g., HP-β-CD) | 1-10 mM | Forms inclusion complexes to enhance solubility.[14] |
Table 1: Common Strategies to Enhance Aqueous Solubility.
Issue 2: Inconsistent Dose-Response Curves and Loss of Potency
Question: My thienopyrimidine compound yields shallow or inconsistent dose-response curves, and the calculated IC50/EC50 values vary between experiments. What could be the cause?
Answer: This variability often points to compound instability in the assay medium or degradation of the stock solution over time.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions. Whenever possible, prepare fresh solutions from solid material immediately before use.[4]
-
Use High-Purity Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can lead to compound degradation.[5][6] Use anhydrous, high-purity DMSO and handle it in a low-humidity environment.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can compromise compound integrity.[4][7]
-
Perform a Stability Assessment: Conduct a simple experiment to assess the stability of your compound in the assay buffer over the duration of your experiment. This can be done by incubating the compound in the buffer at the assay temperature and analyzing its concentration at different time points using HPLC.
| Storage Condition | Recommended Practice | Rationale |
| Solid Compound | Store at 2-8°C, protected from light. For long-term, -20°C or -80°C under inert gas.[1] | Prevents photodegradation, hydrolysis, and oxidation. |
| DMSO Stock Solution | Aliquot into single-use tubes, store at -80°C.[4] | Minimizes freeze-thaw cycles and water absorption. |
| Aqueous Working Solution | Prepare fresh immediately before each experiment. | Thienopyrimidines can be unstable in aqueous buffers over time.[8] |
Table 2: Recommended Storage and Handling of Thienopyrimidine Compounds.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Nephelometry
This protocol provides a method to determine the concentration at which a compound begins to precipitate from an aqueous solution, which is crucial for designing reliable in vitro assays.
Objective: To measure the kinetic solubility of a thienopyrimidine compound in a buffered aqueous solution.
Materials:
-
Thienopyrimidine compound (10 mM stock in 100% DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate-reading nephelometer or a spectrophotometer capable of reading absorbance at ~620 nm
-
Multichannel pipette
Methodology:
Caption: Workflow for the nephelometric kinetic solubility assay.
-
Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM compound stock solution in DMSO to the first row of wells. This creates a 1:100 dilution, resulting in a starting concentration of 100 µM with 1% DMSO.
-
Serial Dilution: Perform a serial dilution (e.g., 1:2) across the plate to generate a range of concentrations.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: Plot the light scattering signal (Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[15]
Protocol 2: HPLC-Based Stability Assay
This protocol outlines a method to assess the chemical stability of a thienopyrimidine compound in a specific solvent or buffer over time.
Objective: To quantify the degradation of a thienopyrimidine compound under specific conditions.
Materials:
-
Thienopyrimidine compound
-
Chosen solvent/buffer (e.g., DMSO, PBS)
-
HPLC system with a UV detector and a suitable C18 column
-
Mobile phase (e.g., water/acetonitrile with 0.1% formic acid)
-
Autosampler vials
Methodology:
-
Sample Preparation: Prepare a solution of the thienopyrimidine compound in the test solvent/buffer at a known concentration (e.g., 10 µM).
-
Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the solution into the HPLC system. Record the peak area of the parent compound.
-
Incubation: Incubate the remaining solution under the desired test conditions (e.g., 37°C for 24 hours).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots, transfer them to autosampler vials, and inject them into the HPLC system.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial (Time 0) peak area. A plot of the percentage remaining versus time can be used to determine the degradation rate.
Signaling Pathway Diagrams
Thienopyrimidine compounds are known to interact with various signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for interpreting experimental results.
PI3K/Akt/mTOR Signaling Pathway
Many thienopyrimidine derivatives have been developed as inhibitors of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[2][4][16][17][18]
Caption: Inhibition of the PI3K/Akt pathway by thienopyrimidines.
VEGFR Signaling Pathway
Thienopyrimidines have also been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth.[7][19][20]
Caption: Inhibition of the VEGFR signaling pathway.
Wnt/β-catenin Signaling Pathway
Aberrant activation of the Wnt/β-catenin pathway is implicated in various cancers, and thienopyrimidine scaffolds have been identified as inhibitors of this pathway.[21][22][23]
Caption: Downstream inhibition of Wnt/β-catenin signaling.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. catsci.com [catsci.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activity of 4-Substituted Thienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in the design of novel anticancer agents. Its derivatives have demonstrated a wide range of pharmacological activities, including potent antitumor effects. This guide provides an objective comparison of the anticancer activity of various 4-substituted thienopyrimidine derivatives, supported by experimental data, to aid researchers in the field of oncology drug discovery.
Data Presentation: Anticancer Activity of 4-Substituted Thienopyrimidines
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of 4-substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivatives against the human breast cancer cell line MCF-7. This particular series highlights the impact of different substituents at the 4-position on anticancer potency.
| Compound ID | 4-Substituent | IC50 (µM) against MCF-7[3] |
| 7b | 4-Methoxyanilino | 8.80 ± 0.08 |
| 7t | 4-(Dimethylamino)anilino | 7.45 ± 0.26 |
| Camptothecin (Standard) | - | >10 |
| Etoposide (Standard) | - | >10 |
Note: Lower IC50 values indicate higher cytotoxic activity.
In a different study, a series of novel thieno[2,3-d][1][4][5]triazolo[1,5-a]pyrimidines were evaluated against three human cancer cell lines: MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate). The results for selected compounds are presented below.
| Compound ID | R group on triazole ring | IC50 (µM) against MCF-7[6] | IC50 (µM) against HCT-116[6] | IC50 (µM) against PC-3[6] |
| 10b | 4-bromophenyl | 19.4 ± 0.22 | >100 | >100 |
| 10e | anthracen-9-yl | 14.5 ± 0.30 | 57.01 ± 0.55 | 25.23 ± 0.33 |
| Doxorubicin (Standard) | - | 40.0 ± 3.9 | 55.3 ± 4.5 | 60.2 ± 5.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
General Synthesis of 4-Substituted 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines
A common synthetic route to this class of compounds involves a multi-step process starting from the Gewald reaction to construct the thiophene ring, followed by cyclization to form the thienopyrimidine core, and finally, a nucleophilic aromatic substitution (SNAr) to introduce the desired 4-substituent.[5]
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate A mixture of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol is treated with a base such as morpholine and heated. The reaction mixture is then cooled, and the precipitated product is filtered, washed, and dried.
Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one The product from Step 1 is heated in an excess of formamide. Upon cooling, the product crystallizes and is collected by filtration.
Step 3: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine The thienopyrimidinone from Step 2 is refluxed with phosphorus oxychloride (POCl3). After the reaction is complete, the excess POCl3 is removed under reduced pressure, and the residue is poured onto crushed ice. The resulting solid is filtered, washed with water, and dried.
Step 4: Synthesis of 4-(Substituted-anilino)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines (e.g., 7b, 7t) The 4-chloro derivative from Step 3 is reacted with the appropriate substituted aniline in a solvent like dimethylformamide (DMF) under microwave irradiation to yield the final product.[3] The product is then purified by chromatography.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the test compounds for a specified period.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified.
Signaling Pathways and Mechanisms of Action
4-Substituted thienopyrimidines exert their anticancer effects through various mechanisms, primarily by inhibiting key enzymes involved in cancer cell proliferation and survival.
Topoisomerase Inhibition
Certain 4-substituted thienopyrimidines have been identified as dual inhibitors of topoisomerase I and II.[3] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and recombination. By inhibiting these enzymes, the compounds induce DNA damage, leading to cell cycle arrest and apoptosis.
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 5. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Substitution: A Comparative Guide to the Structure-Activity Relationship of 5-Methylthieno[2,3-d]pyrimidine Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of 5-methylthieno[2,3-d]pyrimidine analogs is paramount for the rational design of potent and selective therapeutics. This guide provides a comprehensive comparison of these analogs, focusing on their inhibitory activities against various biological targets, supported by experimental data and detailed protocols. The thieno[2,3-d]pyrimidine scaffold, a bioisostere of the purine base, has proven to be a versatile framework for developing inhibitors of key signaling molecules, particularly protein kinases, implicated in a range of diseases from cancer to inflammation.[1][2]
Deciphering the Structure-Activity Landscape
The biological activity of 5-methylthieno[2,3-d]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. Modifications at the 2, 4, and 6-positions have been extensively explored, leading to the identification of key structural motifs that govern potency and selectivity.
Substitutions at the 2- and 4-Positions: A Gateway to Potency
Systematic modifications at the 2- and 4-positions of the thieno[2,3-d]pyrimidine ring have yielded potent inhibitors of various kinases. The introduction of aryl and heteroaryl groups at the 2-position, often in combination with substituted anilino or morpholino moieties at the 4-position, has been a particularly fruitful strategy.
For instance, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines has demonstrated significant inhibitory activity against phosphoinositide 3-kinases (PI3Ks).[3] The substitution pattern on the 2-phenyl ring is a critical determinant of their biological activity. A hydroxyl group at the 3-position of the 2-phenyl ring appears to be crucial for potent PI3K inhibition.[3]
Similarly, in the context of Epidermal Growth Factor Receptor (EGFR) inhibition, substitutions at both the 2-phenyl and the 4-anilino positions are vital for high potency.[3] The presence of a small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring generally enhances activity against both wild-type and mutant forms of EGFR.[3]
The Impact of Modifications at the 5- and 6-Positions
While the 2- and 4-positions have been the primary focus of medicinal chemistry efforts, substitutions at the 5- and 6-positions of the thieno[2,3-d]pyrimidine core also play a significant role in modulating biological activity. The introduction of a methyl group at the 5-position, as specified in this guide's topic, can influence the overall conformation of the molecule and its interaction with the target protein.
Furthermore, modifications at the 6-position, such as the introduction of carboxylate groups, have been shown to be important for the antiproliferative activity of these compounds against breast cancer cell lines.[4]
Quantitative Analysis of Inhibitory Activity
To facilitate a clear comparison of the performance of various 5-methylthieno[2,3-d]pyrimidine analogs, the following tables summarize their inhibitory activities against different biological targets.
| Compound ID | R (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) | Reference |
| IIIa | 3-OH | 62 | 70 | [3] |
| VIb | 3-OH, 5-OCH3 | 72 | 84 | [3] |
| IIIb | 4-OH | <40 | <40 | [3] |
| VIc | 4-OH, 5-OCH3 | 50 | <40 | [3] |
| IIIk | 3-OCH3 | <40 | 48 | [3] |
| Compound ID | R1 (at 2-position) | R2 (at 4-position) | EGFR (wild-type) IC50 (nM) | EGFR (T790M mutant) IC50 (nM) | Reference |
| 1a | 4-methoxyphenyl | 3-ethynylanilino | 10 | 25 | [3] |
| 1b | 4-ethoxyphenyl | 3-ethynylanilino | 8 | 20 | [3] |
| 1c | 4-methylphenyl | 3-ethynylanilino | 15 | 40 | [3] |
| Compound Number | R Group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 | Reference |
| 2 | Benzyl | 0.013 | 0.056 | [4] |
| 3 | 4-Methoxyphenyl | 0.023 | 0.25 | [4] |
| 4 | 3,4,5-Trimethoxyphenyl | >50 | >50 | [4] |
| Compound | Target Kinase | IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 | [5] |
| Sorafenib (Reference) | VEGFR-2 | 0.23 | [5] |
| 5 | FLT3 | 32.435 | [6][7] |
| 9a | PI3Kα | 9.47 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 5-methylthieno[2,3-d]pyrimidine analogs.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of a compound by measuring the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition.[9]
Materials:
-
Kinase enzyme (e.g., VEGFR-2, PI3K, EGFR)
-
Peptide substrate specific to the kinase
-
ATP
-
Assay buffer
-
Test compounds dissolved in DMSO
-
ATP detection reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.[9]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls (DMSO for 0% inhibition, known inhibitor for positive control) to the wells of a 384-well plate.[9]
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, its specific substrate, and ATP in the assay buffer.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Include a "no kinase" control for 100% inhibition.[9]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[9]
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.[9]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell Viability (MTT) Assay
The anti-proliferative effects of the compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT reagent
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubate for 48 to 72 hours.[3]
-
MTT Addition: Add the MTT reagent to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[3]
-
Formazan Solubilization: After a few hours of incubation, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (DMSO-treated) cells and determine the IC50 values.
Visualizing a Key Signaling Pathway
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell growth and proliferation that is often targeted by thieno[2,3-d]pyrimidine inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by thienopyrimidine analogs.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and biological evaluation of novel 5-methylthieno[2,3-d]pyrimidine analogs.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
In Vivo Efficacy of Thieno[2,3-d]pyrimidine Derivatives in Xenograft Models: A Comparative Guide
Introduction to Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Structurally analogous to purines, they have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Src kinase. The promising in vitro anticancer activity of these derivatives against a range of cancer cell lines underscores the need for their evaluation in in vivo models to determine their therapeutic potential.
Comparative In Vitro Anticancer Activity
While in vivo data is limited, numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of thieno[2,3-d]pyrimidine derivatives in vitro. The following table summarizes the activity of various analogs against different human cancer cell lines.
| Compound Class | Specific Derivative Example | Target Cell Line(s) | Reported IC50 Values | Potential Target(s) |
| 4-Amino-thieno[2,3-d]pyrimidines | Linked to N,N'-diaryl urea moieties | HT1080 (Fibrosarcoma) | 3 nM | VEGFR/KDR, PDGFR |
| Substituted at the 6th position | - | 0.07 µM | Tie-2 | |
| 2-Aryl substituted | MCF-7 (Breast) | 9.1 nM, 28.0 nM | EGFR-TK | |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | R110 and its optimized derivative 5d | Non-Small Cell Lung Cancer | IC50 of 1.0 μM for 5d | d-dopachrome tautomerase (MIF2) |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Benzimidazole derivatives (Compound 21) | MDA-MB-231 (Breast), MCF-7 (Breast) | 0.029 µM (MDA-MB-231), 0.074 µM (MCF-7) | EGFR/HER2 |
| General Thieno[2,3-d]pyrimidines | Compound 17f | HCT-116 (Colon), HepG2 (Liver) | 2.80 µM (HCT-116), 4.10 µM (HepG2) | VEGFR-2 |
Experimental Protocol for In Vivo Xenograft Studies
The following is a detailed, generalized protocol for evaluating the in vivo efficacy of thieno[2,3-d]pyrimidine derivatives in a subcutaneous xenograft mouse model.
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Prior to inoculation, cells are harvested during the exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.
2. Animal Model and Tumor Implantation:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
The cell suspension is subcutaneously injected into the flank of each mouse.
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
3. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
The investigational thieno[2,3-d]pyrimidine derivative is formulated in a suitable vehicle (e.g., saline, DMSO/Cremophor EL/water mixture).
-
The compound is administered to the treatment group via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.), at a specified dose and schedule (e.g., daily, twice daily). The control group receives the vehicle only.
4. Efficacy Evaluation:
-
Tumor volumes and body weights are measured 2-3 times per week.
-
The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Other endpoints may include tumor growth delay, survival analysis, and assessment of metastasis.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for a Xenograft Study
A Comparative Analysis of the Kinase Inhibitory Profile of Thienopyrimidines and Approved Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a potent inhibitor of a diverse range of protein kinases. This guide provides a comparative overview of the kinase inhibitory profile of a representative thienopyrimidine compound against established multi-kinase inhibitors: Sorafenib, Sunitinib, and Erlotinib. The information presented herein is intended to offer an objective comparison to aid researchers in the evaluation and development of novel kinase inhibitors.
Kinase Inhibitory Profile Comparison
To provide a direct and objective comparison, this guide focuses on a specific thienopyrimidine derivative, compound 17f , which has been identified as a potent VEGFR-2 inhibitor with an IC50 value comparable to the well-established drug, Sorafenib[1]. While a comprehensive head-to-head kinome scan of compound 17f against Sorafenib, Sunitinib, and Erlotinib under identical experimental conditions is not publicly available, this guide compiles and compares their reported inhibitory activities against key kinases.
| Kinase Target | Thienopyrimidine (Compound 17f) IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) | Erlotinib IC50 (nM) |
| VEGFR-2 | 230[1] | 90 | 80 | >10,000 |
| FLT3 | Data not available | 58 | Data not available | Data not available |
| c-Kit | Data not available | 68 | Data not available | Data not available |
| PDGFRβ | Data not available | 57 | 2 | >10,000 |
| EGFR | Data not available | >10,000 | >10,000 | 2 |
| Aurora A | Data not available | Data not available | Data not available | Data not available |
| Aurora B | Data not available | Data not available | Data not available | Data not available |
| PI3Kα | Data not available | Data not available | Data not available | Data not available |
Note: The IC50 values presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution. The potency of thienopyrimidine derivatives can be significantly modulated by substitutions on the core scaffold.
Key Signaling Pathway: VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Both the representative thienopyrimidine compound 17f and the known inhibitors Sorafenib and Sunitinib demonstrate potent inhibition of VEGFR-2. The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.
Experimental Protocols
The determination of a compound's inhibitory activity is crucial for its characterization. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. Below is a representative protocol for a luminescent kinase assay, a common method for determining IC50 values.
Luminescent Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The amount of ADP is detected through a coupled enzymatic reaction that ultimately produces a luminescent signal.
Materials:
-
Purified kinase of interest (e.g., VEGFR-2, PI3Kα, Aurora A)
-
Kinase-specific substrate
-
ATP
-
Test compounds (Thienopyrimidines, known inhibitors) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: A typical workflow for a luminescent kinase assay to determine IC50 values.
Data Analysis:
The luminescent signal is inversely proportional to the kinase activity. The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
Thienopyrimidine-based compounds represent a promising class of kinase inhibitors with the potential to target a range of kinases implicated in cancer and other diseases. As demonstrated by compound 17f, these scaffolds can yield highly potent inhibitors of clinically relevant targets such as VEGFR-2. Further comprehensive profiling of optimized thienopyrimidine derivatives against broad kinase panels will be instrumental in fully elucidating their selectivity and potential for therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers engaged in the discovery and characterization of novel kinase inhibitors.
References
Validating 4-Chloro-5-methylthieno[2,3-d]pyrimidine as a Microtubule Targeting Agent: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive evaluation of 4-Chloro-5-methylthieno[2,3-d]pyrimidine as a potential microtubule targeting agent (MTA). Due to the limited publicly available data on this specific compound, this report utilizes experimental data for a closely related and well-characterized thieno[2,3-d]pyrimidine derivative, compound 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one , which has demonstrated significant anticancer activity.[1] This analysis compares its performance against established MTAs—Paclitaxel, Vincristine, and Colchicine—providing researchers, scientists, and drug development professionals with a valuable reference for future investigations in this promising class of compounds.
Executive Summary
Microtubules are crucial components of the cellular cytoskeleton, playing a pivotal role in cell division, motility, and intracellular transport.[2] Their dynamic nature makes them a prime target for anticancer drug development.[2] Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with diverse biological activities, including potent anticancer effects.[1][3][4][5] This guide presents a comparative analysis of a representative thieno[2,3-d]pyrimidine compound against well-established microtubule inhibitors, offering insights into its potential as a novel therapeutic agent.
Comparative Performance Data
The following tables summarize the cytotoxic activity and in vitro effects on microtubule polymerization of the representative thieno[2,3-d]pyrimidine and standard microtubule targeting agents.
Table 1: Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Representative Thieno[2,3-d]pyrimidine | MDA-MB-435 | Melanoma | ~0.03 (GP=-31.02%) |
| HCT-116 | Colon Carcinoma | ~2.80[3] | |
| HepG2 | Hepatocellular Carcinoma | ~4.10[3] | |
| MCF-7 | Breast Adenocarcinoma | >10[4] | |
| Paclitaxel | MDA-MB-231 | Breast Cancer | 0.3 - 5[6] |
| SK-BR-3 | Breast Cancer | Not specified | |
| T-47D | Breast Cancer | Not specified | |
| Ovarian Carcinoma Cell Lines (7 types) | Ovarian Cancer | 0.0004 - 0.0034[7] | |
| Human Tumour Cell Lines (8 types) | Various | 0.0025 - 0.0075[8] | |
| Vincristine | MCF7-WT | Breast Cancer | 0.007371[9] |
| VCR/MCF7 (resistant) | Breast Cancer | 10.574[9] | |
| L1210 | Murine Leukemia | ~0.1 (for 1-3h exposure)[10] | |
| CEM | Human Lymphoblastoid Leukemia | ~0.1 (for 1-3h exposure)[10] | |
| Colchicine | BT-12 | Atypical Teratoid/Rhabdoid Tumor | 0.016[11] |
| BT-16 | Atypical Teratoid/Rhabdoid Tumor | 0.056[11] | |
| HepG-2 | Hepatocellular Carcinoma | 7.40 | |
| HCT-116 | Colon Carcinoma | 9.32[12] | |
| MCF-7 | Breast Adenocarcinoma | 10.41[12] |
Note: The IC50 values for the representative thieno[2,3-d]pyrimidine are derived from studies on different derivatives within the same class. The value for MDA-MB-435 is an estimation based on Growth Percent (GP) data.
Table 2: In Vitro Microtubule Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the assembly of tubulin into microtubules.
| Compound | Assay Type | Effect on Tubulin Polymerization | IC50 (µM) |
| Representative Thieno[2,3-d]pyrimidine | Fluorescence-based | Inhibition | ~2.78 (for a related derivative)[13] |
| Paclitaxel | Fluorescence-based | Promotes polymerization | Not applicable (stabilizer) |
| Vincristine | Not specified | Inhibition | Not specified |
| Colchicine | Not specified | Inhibition | ~10.6 nM (for a derivative)[12] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[14][15]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (this compound or its analog)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[16]
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[17]
-
Washing: Wash the plates four times with slow-running tap water to remove the TCA.[17]
-
Staining: Add 100 µL of 0.057% SRB solution to each well and incubate at room temperature for 30 minutes.[17]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.[17]
-
Drying: Allow the plates to air-dry completely.[17]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[17]
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[15]
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in real-time using a fluorescent reporter.[18][19]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (1 mM final concentration)
-
Glycerol (15% final concentration)
-
Fluorescent reporter dye
-
Test compound, positive control (e.g., Paclitaxel), and negative control (e.g., Nocodazole)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a tubulin reaction mix containing tubulin, General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.[18]
-
Assay Setup: Pre-warm the fluorescence plate reader to 37°C.[20] Add 5 µL of 10x test compound, controls, or vehicle to the appropriate wells of the 96-well plate.[18]
-
Initiation of Polymerization: Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.[18]
-
Data Acquisition: Immediately place the plate in the pre-warmed plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.[18][20]
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves.[18] Analyze the curves to determine the effect of the test compound on the rate and extent of tubulin polymerization.[20]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat them with the test compound at various concentrations for a specified duration.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing RNase A and Propidium Iodide.
-
Incubation: Incubate the cells in the staining solution in the dark for at least 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate key pathways and experimental workflows relevant to the validation of microtubule targeting agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 12. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. zellx.de [zellx.de]
- 17. SRB assay for measuring target cell killing [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. maxanim.com [maxanim.com]
- 20. benchchem.com [benchchem.com]
Thienopyrimidines vs. Quinazolines: A Head-to-Head Comparison of EGFR Inhibitors for Researchers
A deep dive into the efficacy, structure-activity relationships, and experimental evaluation of two prominent scaffolds in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.
The relentless pursuit of effective cancer therapeutics has led to the extensive exploration of small molecule inhibitors targeting key oncogenic drivers. Among these, the Epidermal Growth Factor Receptor (EGFR) has emerged as a critical target, particularly in non-small cell lung cancer (NSCLC). Two heterocyclic scaffolds, thienopyrimidines and quinazolines, have proven to be particularly fruitful in the development of potent EGFR inhibitors. This guide provides a comprehensive, data-driven comparison of these two classes of compounds, offering researchers, scientists, and drug development professionals a detailed overview to inform future discovery efforts.
At a Glance: Key Differences and Similarities
| Feature | Thienopyrimidines | Quinazolines |
| Core Structure | A fused bicyclic system consisting of a thiophene ring and a pyrimidine ring. | A fused bicyclic system consisting of a benzene ring and a pyrimidine ring. |
| Generations of Inhibitors | Primarily explored in later-generation and mutant-selective inhibitors. | Foundational scaffold for first, second, and third-generation EGFR inhibitors. |
| Key Examples | Osimertinib (third-generation, mutant-selective) | Gefitinib, Erlotinib (first-generation), Afatinib (second-generation) |
| Binding Mode | Can be designed for both reversible and irreversible covalent binding. | Both reversible and irreversible inhibitors have been developed. |
| Selectivity | Often engineered for high selectivity against mutant forms of EGFR (e.g., T790M). | Early examples showed activity against wild-type EGFR, leading to side effects. Later generations have improved selectivity. |
Quantitative Comparison of Inhibitory Activity
The potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the EGFR kinase by 50%. The following tables summarize the IC50 values for representative thienopyrimidine and quinazoline derivatives against various EGFR genotypes and cancer cell lines.
Thienopyrimidine-Based EGFR Inhibitors: IC50 Values
| Compound | Target | IC50 (nM) | Cell Line | Reference Compound | Reference IC50 (nM) |
| Osimertinib | EGFR T790M | ~1 | - | Erlotinib | ~200 |
| Osimertinib | EGFR L858R | ~1 | - | Erlotinib | ~2 |
| Osimertinib | - | ~10 | PC-9 (EGFR del19) | Erlotinib | ~5 |
| Compound 5b | EGFR WT | 37.19 | - | Erlotinib | 5.9 |
| Compound 5b | EGFR T790M | 204.10 | - | Erlotinib | 212.2 |
| Compound 7a | EGFR WT & T790M | - | HepG2, PC3 | - | - |
| Thienopyrimidine 111 | EGFR WT | 0.9 | - | - | - |
| Thienopyrimidine 111 | EGFR T790M/L858R | 4 | - | - | - |
| Thienopyrimidine 118 | EGFR | 0.7 | - | - | - |
| Thienopyrimidine 123 | EGFR | 0.9 | - | - | - |
| Thienopyrimidine 133 | EGFR | 9 | - | - | - |
Data compiled from multiple sources.[1][2][3][4][5][6][7]
Quinazoline-Based EGFR Inhibitors: IC50 Values
| Compound | Target | IC50 (nM) | Cell Line | Reference Compound | Reference IC50 (nM) |
| Gefitinib | EGFR | 23-79 | - | - | - |
| Erlotinib | EGFR | 80 | - | - | - |
| Afatinib | EGFR | 0.5 | - | - | - |
| Lapatinib | EGFR/HER2 | - | - | - | - |
| Vandetanib | EGFR/VEGFR2 | 500 (EGFR) | - | - | - |
| Compound 1i | EGFR | 0.05 | A549, HepG2, MCF-7, PC-3 | - | - |
| Compound 1j | EGFR | 0.1 | A549, HepG2, MCF-7, PC-3 | - | - |
| Compound 8b | EGFR-TK | 1.37 | - | Erlotinib | - |
| Compound 23 | EGFR L858R/T790M | 0.2 | Ba/F3 | - | - |
| Compound 23 | EGFR L858R/T790M/C797S | - | Ba/F3 (EC50: 0.05 µM) | - | - |
| Compound 6 | EGFR | 10 | - | Sorafenib | 20 |
| Compound 1 (Chen et al.) | EGFR WT | 20.72 | - | Lapatinib | 27.06 |
Data compiled from multiple sources.[8][9]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the EGFR signaling cascade and the workflows for key assays used to evaluate inhibitor efficacy.
Caption: The EGFR signaling pathway and points of inhibition.
Caption: General experimental workflows for inhibitor evaluation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
EGFR Kinase Assay (ADP-Glo™ Kinase Assay)
This assay biochemically quantifies the activity of an EGFR inhibitor by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
ATP
-
Poly (Glu, Tyr) peptide substrate
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Test compounds (Thienopyrimidines or Quinazolines) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Prepare a master mix of the EGFR enzyme and substrate in kinase buffer. Prepare a separate master mix of ATP in kinase buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the plate.
-
Add 10 µL of the enzyme/substrate master mix to each well.
-
Initiate the reaction by adding 10 µL of the ATP master mix to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no enzyme control).
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic).
-
Cell Viability Assay (MTS Assay)
This cell-based assay determines the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Addition and Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot for Phosphorylated EGFR (p-EGFR)
This technique is used to detect the phosphorylation status of EGFR in cells treated with an inhibitor, providing a direct measure of target engagement.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with the inhibitor as for the cell viability assay.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-EGFR signal to the total EGFR signal and/or a loading control.
-
Conclusion
Both thienopyrimidines and quinazolines have proven to be highly valuable scaffolds in the design of EGFR inhibitors. Quinazolines laid the groundwork for the first generation of clinically successful EGFR tyrosine kinase inhibitors, and subsequent modifications have continued to yield potent molecules. Thienopyrimidines, exemplified by the highly successful osimertinib, have demonstrated exceptional utility in developing next-generation inhibitors that overcome resistance mechanisms and exhibit improved selectivity profiles.
The choice between these scaffolds for future drug discovery efforts will depend on the specific therapeutic goal. For targeting novel resistance mutations or achieving high selectivity, the thienopyrimidine core offers a promising starting point. The extensive structure-activity relationship data available for quinazolines, however, continues to make them an attractive and well-understood scaffold for further optimization and development of novel inhibitors. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of Novel Thienopyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold has emerged as a privileged structure in the development of kinase inhibitors, demonstrating potent activity against a range of therapeutically relevant kinases. This guide provides a comparative assessment of the selectivity of novel thienopyrimidine-based kinase inhibitors, contrasting their performance with established alternatives. The information presented herein is supported by experimental data from publicly available research to aid in the evaluation and selection of compounds for further investigation.
Introduction to Thienopyrimidine Kinase Inhibitors
Thienopyrimidines are heterocyclic compounds that are structurally analogous to purines, enabling them to effectively compete for the ATP-binding site of a wide array of kinases.[1] This structural feature has been exploited to develop inhibitors targeting various kinase families, including PI3Ks, receptor tyrosine kinases (RTKs) like VEGFR and EGFR, and cell cycle-regulating kinases such as Aurora kinases.[1][2] This guide will focus on two notable examples of thienopyrimidine inhibitors, Pictilisib (GDC-0941) and AT9283, and compare their selectivity profiles with those of the well-established multi-kinase inhibitors Sorafenib, Vandetanib, and Erlotinib.
Comparative Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The following tables summarize the inhibitory activity of selected thienopyrimidine inhibitors and their alternatives against a panel of kinases.
Data Presentation:
It is important to note that the following data has been compiled from various sources, and direct comparison of absolute IC50 or Kd values should be interpreted with caution due to potential inter-assay variability. The data is presented to illustrate the broader selectivity trends of these inhibitors.
Table 1: Selectivity Profile of Thienopyrimidine Kinase Inhibitors
| Kinase Target | Pictilisib (GDC-0941) (IC50, nM) | AT9283 (IC50, nM) |
| PI3Kα | 3[3] | - |
| PI3Kβ | 33[3] | - |
| PI3Kδ | 3[3] | - |
| PI3Kγ | 75[3] | - |
| mTOR | ~580 (193-fold less active than against p110α)[3] | - |
| Aurora A | - | 1-30[4] |
| Aurora B | - | 1-30[4] |
| JAK2 | - | 1-30[4] |
| JAK3 | - | 1-30[4] |
| Abl (T315I) | - | 1-30[4] |
| Flt3 | - | 1-30[4] |
Table 2: Selectivity Profile of Alternative Kinase Inhibitors
| Kinase Target | Sorafenib (IC50, nM) | Vandetanib (IC50, nM) | Erlotinib (IC50, nM) |
| VEGFR-2 | 90[5] | 40[5] | - |
| VEGFR-3 | 20[5] | 110[5] | - |
| PDGFRβ | 57[5] | >1100[6] | - |
| c-Kit | 68[5] | >10000[6] | - |
| Flt3 | 58[5] | - | - |
| RET | - | 130[5] | - |
| EGFR | 6000[5] | 500[5] | 2[7] |
| B-Raf | 22[5] | - | - |
| C-Raf | 6[5] | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of kinase inhibitor selectivity.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Test compounds (e.g., thienopyrimidine inhibitors)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Kinase Reaction:
-
ADP Detection:
-
Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)
This assay measures the binding of a test compound to its target kinase within living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer specific for the target kinase
-
Test compounds
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Cell Preparation:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and plate in the assay plates.
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
Treat the cells with a serial dilution of the test compound.
-
Add the specific NanoBRET™ tracer at a concentration pre-determined to be optimal for the target.
-
Incubate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Read the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
A decrease in the BRET ratio indicates displacement of the tracer by the test compound.
-
Determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
-
Cell-Based Phosphorylation Assay (Phospho-Flow Cytometry)
This method quantifies the phosphorylation status of a kinase's downstream substrate in response to inhibitor treatment.[10]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Stimulant to activate the signaling pathway (e.g., growth factor)
-
Test compounds
-
Fixation buffer (e.g., 1.5% formaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated antibodies specific for the phosphorylated substrate and total protein
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture cells and treat with various concentrations of the test compound for a specified duration.
-
Stimulate the cells with the appropriate agonist to induce phosphorylation of the target pathway.[11]
-
-
Fixation and Permeabilization:
-
Antibody Staining:
-
Stain the cells with a cocktail of fluorescently labeled antibodies against the phospho-protein of interest and, if desired, cell surface markers to identify specific cell populations.[10]
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity for each cell.[11]
-
Analyze the data to determine the percentage of cells with phosphorylated protein and the median fluorescence intensity, which reflects the level of phosphorylation.
-
A decrease in phosphorylation in the presence of the inhibitor indicates target engagement and pathway inhibition.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the methodologies used to study them is essential for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in kinase inhibitor assessment.
Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by thienopyrimidine inhibitors.
Caption: A generalized experimental workflow for the identification and characterization of kinase inhibitors.
Caption: A logical workflow for assessing the selectivity of a kinase inhibitor candidate.
Conclusion
The thienopyrimidine scaffold continues to be a valuable starting point for the design of potent and selective kinase inhibitors. As demonstrated by compounds like Pictilisib and AT9283, this chemical class can be tailored to target specific kinases or kinase families with high affinity. However, a thorough assessment of their kinome-wide selectivity is paramount to understanding their full biological activity and potential for clinical translation. The experimental protocols and workflows detailed in this guide provide a framework for the rigorous evaluation of novel thienopyrimidine inhibitors and their comparison to existing therapeutic agents. By employing a multi-faceted approach that combines biochemical and cell-based assays, researchers can gain a comprehensive understanding of an inhibitor's selectivity profile, ultimately leading to the development of safer and more effective targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of 4-Amino vs. 4-Chloro Thieno[2,3-d]pyrimidines on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its significant potential in the development of novel anticancer agents. A key point of chemical modification and a determinant of biological activity is the substitution at the 4-position of the pyrimidine ring. This guide provides a comparative analysis of 4-amino and 4-chloro substituted thieno[2,3-d]pyrimidines, focusing on their cytotoxic effects on cancer cell lines.
While a direct, head-to-head quantitative comparison of the cytotoxicity of 4-chloro-thieno[2,3-d]pyrimidines and their analogous 4-amino counterparts is not extensively documented in publicly available literature, a clear distinction in their roles in drug discovery is evident. The 4-chloro derivatives are consistently utilized as reactive intermediates for the synthesis of a diverse range of 4-amino substituted thieno[2,3-d]pyrimidines, which are subsequently evaluated for their biological, including cytotoxic, activities. This suggests that the primary value of the 4-chloro analogues lies in their synthetic utility rather than their inherent cytotoxicity.
The substitution of the 4-chloro group with various amines allows for the introduction of diverse functionalities, which can significantly modulate the compound's biological activity, target specificity, and pharmacokinetic properties. The resulting 4-amino derivatives have demonstrated potent cytotoxic effects across a variety of cancer cell lines.
Data Presentation: Cytotoxicity of 4-Amino-Thieno[2,3-d]pyrimidine Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of a selection of 4-amino-thieno[2,3-d]pyrimidine derivatives from various studies, highlighting the influence of substitutions on their potency against different cancer cell lines.
| Compound ID/Reference | Substitution at 4-position | Other Substitutions | Cancer Cell Line | IC50 (µM) |
| Compound 2 [1] | 4-amino | 2-(4-chlorophenyl), 5-methyl, 6-ethoxycarbonyl | MCF-7 | 0.013 |
| Compound 3 [1] | 4-amino | 2-(4-methoxyphenyl), 5-methyl, 6-ethoxycarbonyl | MCF-7 | 0.023 |
| Compound 2 [2][3] | 2-alkyl-4-amino | 2-chloroethyl, 6-ethoxycarbonyl | MDA-MB-231 | 0.16 |
| Compound 4 [2][3] | 2-alkyl-4-amino | 2-ethyl, 6-ethoxycarbonyl | MDA-MB-231 | 0.24 |
| Compound 3 [2][3] | 2-alkyl-4-amino | 2-chloroethyl, 6-ethoxycarbonyl | MCF-7 | 0.045 |
| Compound 4 [2][3] | 2-alkyl-4-amino | 2-ethyl, 6-ethoxycarbonyl | MCF-7 | 0.11 |
| Compound 8d [4] | 5-amino-4-phenyl | 2-ethylmercapto, 6-(p-chlorophenyl)aminocarbonyl | MCF-7 | 8.3 (µg/mL) |
| Compound 8d [4] | 5-amino-4-phenyl | 2-ethylmercapto, 6-(p-chlorophenyl)aminocarbonyl | HUH-7 | 5.8 (µg/mL) |
| Compound 8d [4] | 5-amino-4-phenyl | 2-ethylmercapto, 6-(p-chlorophenyl)aminocarbonyl | BHK | 17 (µg/mL) |
Experimental Protocols
A detailed methodology for a key experiment cited, the MTT assay for cell viability, is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The thieno[2,3-d]pyrimidine derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare stock solutions. A series of dilutions of the test compounds are prepared in culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to the wells. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals. The plate is gently shaken for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of around 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway Diagram
Caption: EGFR signaling pathway, a target for some thieno[2,3-d]pyrimidine inhibitors.
Experimental Workflow Diagram
Caption: A generalized workflow for a cytotoxicity (MTT) assay.
References
Evaluating the Off-Target Effects of 4-Chloro-5-methylthieno[2,3-d]pyrimidine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-5-methylthieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. While on-target potency is a primary goal in drug design, understanding and mitigating off-target effects is critical for developing safe and effective therapeutics. This guide provides a comparative overview of the off-target profiles of thieno[2,3-d]pyrimidine-based compounds, supported by experimental data from published studies, and details the methodologies for assessing these effects.
Kinase Selectivity Profiling: A Crucial Step in Drug Development
Kinase inhibitors, particularly those targeting the ATP-binding site, often exhibit polypharmacology due to the conserved nature of this pocket across the kinome. Comprehensive kinase profiling is therefore essential to identify unintended targets that could lead to adverse effects or, in some cases, beneficial polypharmacology.
Experimental Protocol: In Vitro Kinase Profiling using ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a widely used method to quantify kinase activity by measuring the amount of ADP produced during a kinase reaction. This luminescent assay is suitable for high-throughput screening and selectivity profiling of kinase inhibitors.
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which in turn is proportional to the kinase activity.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a multi-well plate, add the purified recombinant kinase, its specific substrate, and the kinase buffer.
-
Inhibitor Addition: Add the diluted test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO) for 100% kinase activity and a no-kinase control for background.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine IC50 values by fitting the data to a dose-response curve.
Comparative Off-Target Profiles of Thieno[2,3-d]pyrimidine Derivatives
Table 1: Selectivity of Thieno[2,3-d]pyrimidine-Based Inhibitors Against Various Kinases
| Compound ID/Reference | Primary Target(s) | Off-Target Kinase(s) with Significant Inhibition (>50% at 1 µM) | Off-Target IC50 (nM) |
| Compound 7a | Mnk1/2 | Data not provided in a panel screen format | - |
| Compound 8k | ROCK1/ROCK2 | Data not provided in a panel screen format | - |
| RIPK2 Inhibitor Series | RIPK2 | Screened against 58 kinases, showing high specificity for RIPK2. | - |
| VEGFR-2 Inhibitor 17f | VEGFR-2 | Data not provided in a panel screen format | - |
| PI3K Inhibitor VIb | PI3Kβ, PI3Kγ | Not specified | - |
| EGFR Inhibitor Series | EGFR | HER2, HER4, FGR, LYN A/B | - |
Note: This table is a compilation from multiple sources and the compounds are structurally related but not a single homologous series. The lack of standardized kinase panel data highlights a gap in the publicly available information.
Cellular Target Engagement: Validating Intracellular Activity
Biochemical assays provide valuable information on direct enzyme inhibition, but it is crucial to confirm that a compound engages its intended and potential off-targets within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein, leading to an increase in its melting temperature (Tm). This thermal shift can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control and incubate to allow for compound uptake and target binding.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect
Safety Operating Guide
Safe Disposal of 4-Chloro-5-methylthieno[2,3-d]pyrimidine: A Procedural Guide
The proper disposal of 4-Chloro-5-methylthieno[2,3-d]pyrimidine, a chemical intermediate used in pharmaceutical research, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, in line with general hazardous waste protocols.
Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally similar compounds suggest a potential hazard profile. Analogous chemicals are classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation[1][2]. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to manage its waste as hazardous. The compound is a solid at room temperature[2].
Disposal Procedure
The disposal of this compound must be conducted through an approved hazardous waste program[1][3][4]. Disposal in regular trash or down the drain is not permissible for hazardous chemicals[3][5].
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste : Based on the hazard profile of similar compounds, this compound waste should be treated as hazardous chemical waste.
-
Segregate Waste : Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Store separately to avoid unintended reactions.
Step 2: Containerization
-
Primary Container :
-
For solid waste such as contaminated lab supplies (e.g., gloves, absorbent paper), double-bag the waste in clear plastic bags to allow for visual inspection[6].
-
For the pure chemical or residues, use a clearly labeled, leak-proof container with a secure screw-on cap[6]. The container must be compatible with the chemical.
-
-
Secondary Containment : Place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential spills or leaks. The secondary container should be capable of holding 110% of the volume of the primary container[6].
Step 3: Labeling
All hazardous waste containers must be clearly labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
-
The words "Hazardous Waste"[3].
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas[3].
-
The quantity of waste.
-
The date of waste generation[3].
-
The location of origin (e.g., building and room number)[3].
-
The name and contact information of the principal investigator or responsible party[3].
-
Appropriate hazard pictograms (e.g., harmful/irritant)[3].
Step 4: Storage
-
Store the properly labeled and containerized waste in a designated hazardous waste storage area within the laboratory.
-
Keep the waste container closed at all times, except when adding waste[6].
-
Ensure the storage area is away from ignition sources and incompatible materials.
Step 5: Disposal Request and Pickup
-
Contact EHS : Once the waste container is full or has been in storage for the maximum allowable time (e.g., 90 days), contact your institution's EHS office to arrange for a hazardous waste collection[6].
-
Documentation : Complete any required hazardous waste disposal forms provided by your EHS department. This may include a detailed list of the chemical constituents and their quantities[3].
-
Pickup : Have the waste ready for collection by trained EHS personnel or a certified hazardous waste contractor. Do not attempt to transport the hazardous waste yourself.
Summary of Disposal Guidelines
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | Inferred from similar compounds[1][2] |
| Disposal Method | Collection by approved hazardous waste program | [1][3][4] |
| Prohibited Disposal | Regular trash, sewer/drain disposal | [3][5] |
| Container Type | Leak-proof, screw-on cap, compatible material | [6] |
| Labeling | "Hazardous Waste" tag with full chemical name, quantity, date, location, contact information, and hazard pictograms | [3] |
| Storage Time Limit | Typically up to 90 days before collection is required | [6] |
Disposal Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine | Sigma-Aldrich [sigmaaldrich.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. fishersci.com [fishersci.com]
- 5. acs.org [acs.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling 4-Chloro-5-methylthieno[2,3-d]pyrimidine
Essential Safety and Handling Guide for 4-Chloro-5-methylthieno[2,3-d]pyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are based on safety data for structurally similar thienopyrimidine and pyrimidine compounds and are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when working with this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[1][2][3][4] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves that have been inspected prior to use.[3][5] Disposable nitrile or neoprene gloves are recommended for protection.[3] A long-sleeved laboratory coat should be worn to prevent skin contact.[1][2] |
| Respiratory | Respirator (as needed) | Use only in a well-ventilated area, preferably a chemical fume hood.[2][6] If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA approved particulate respirator.[6] For firefighting, a self-contained breathing apparatus (SCBA) is required.[2][6][7] |
Experimental Protocols: Handling and Disposal
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][6] The container should be kept tightly closed.[1][2][6]
Handling and Use
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][6]
-
Personal Protective Equipment: Before beginning work, ensure all recommended PPE is worn correctly.
-
Dispensing: Carefully weigh and dispense the solid material, avoiding the generation of dust.[2][6]
-
Spill Management: In case of a spill, avoid breathing dust.[1][2] Sweep up the material and place it into a suitable, labeled container for disposal.[1][2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][2][6] Do not eat, drink, or smoke in the laboratory.[5][8]
Disposal Plan
-
Waste Collection: Collect all waste material, including contaminated PPE and disposable labware, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1][2][6] Do not dispose of it down the drain or in the regular trash.[2]
Workflow and Safety Diagram
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
